molecular formula C18H27BN2O3 B595143 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester CAS No. 1218791-38-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B595143
CAS No.: 1218791-38-8
M. Wt: 330.235
InChI Key: VRZVSHHLWMAHAZ-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C18H27BN2O3 and its molecular weight is 330.235. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVSHHLWMAHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682243
Record name 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-38-8
Record name 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are detailed, offering flexibility based on starting material availability and strategic considerations in multi-step syntheses.

Introduction

Arylboronic acids and their pinacol esters are pivotal intermediates in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, featuring a piperazine moiety, is of particular interest in the development of novel therapeutics due to the prevalence of the piperazine ring in a wide array of biologically active molecules. This document outlines two reliable methods for its preparation: a two-step sequence involving a Boc-protected intermediate and a more direct one-step Miyaura borylation.

Synthetic Route A: Two-Step Synthesis via a Boc-Protected Intermediate

This route involves the initial synthesis of a Boc-protected phenylboronic acid pinacol ester, followed by deprotection and subsequent acetylation.

Step 1: Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

This step employs a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol:

To a solution of 1-Boc-4-(4-bromophenyl)piperazine in 1,4-dioxane, bis(pinacolato)diboron and potassium acetate are added. The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is then added, and the mixture is heated. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the desired product.

Reactant/ReagentMolar Equiv.Purpose
1-Boc-4-(4-bromophenyl)piperazine1.0Starting material
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron source
Potassium Acetate (KOAc)3.0Base
Pd(dppf)Cl₂0.02 - 0.05Catalyst
1,4-Dioxane-Solvent

Table 1: Typical Reagent Stoichiometry for Step 1 of Route A.

Step 2: Deprotection and Acetylation

The Boc-protecting group is removed under acidic conditions, followed by acetylation of the free piperazine nitrogen.

Experimental Protocol:

The Boc-protected boronic acid pinacol ester from the previous step is dissolved in a suitable solvent such as dichloromethane. A strong acid, for instance, trifluoroacetic acid (TFA), is added, and the reaction is stirred at room temperature until the deprotection is complete. After neutralization and workup, the resulting piperazine derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine to afford the final product.

Reactant/ReagentMolar Equiv.Purpose
Boc-protected boronate1.0Starting material
Trifluoroacetic Acid (TFA)ExcessDeprotecting agent
Acetic Anhydride1.1 - 1.5Acetylating agent
Triethylamine (Et₃N)2.0 - 3.0Base
Dichloromethane (DCM)-Solvent

Table 2: Typical Reagent Stoichiometry for Step 2 of Route A.

Route_A cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Deprotection & Acetylation Boc_Piperazine 1-Boc-4-(4-bromophenyl)piperazine Boc_Boronate tert-Butyl 4-(4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenyl) piperazine-1-carboxylate Boc_Piperazine->Boc_Boronate Pd(dppf)Cl₂, KOAc, Dioxane, Heat B2pin2 Bis(pinacolato)diboron B2pin2->Boc_Boronate Deprotected 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2-yl)phenyl)piperazine Boc_Boronate->Deprotected TFA, DCM Final_Product_A 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester Deprotected->Final_Product_A Acetic Anhydride, Et₃N

Caption: Synthetic Workflow for Route A.

Synthetic Route B: Direct One-Step Miyaura Borylation

This route provides a more atom- and step-economical approach by directly coupling the acetylated starting material.

Experimental Protocol:

This procedure is analogous to the Miyaura borylation described in Route A, Step 1. 1-Acetyl-4-(4-bromophenyl)piperazine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in a suitable solvent. The reaction conditions are similar to those used for the Boc-protected analogue. The starting material, 1-acetyl-4-(4-bromophenyl)piperazine, is commercially available or can be synthesized by the acetylation of 1-(4-bromophenyl)piperazine.

Reactant/ReagentMolar Equiv.Purpose
1-Acetyl-4-(4-bromophenyl)piperazine1.0Starting material
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5Boron source
Potassium Acetate (KOAc)3.0Base
Pd(dppf)Cl₂0.02 - 0.05Catalyst
1,4-Dioxane-Solvent

Table 3: Typical Reagent Stoichiometry for Route B.

Route_B cluster_0 One-Step Miyaura Borylation Acetyl_Piperazine 1-Acetyl-4-(4-bromophenyl)piperazine Final_Product_B 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester Acetyl_Piperazine->Final_Product_B Pd(dppf)Cl₂, KOAc, Dioxane, Heat B2pin2_B Bis(pinacolato)diboron B2pin2_B->Final_Product_B

Caption: Synthetic Workflow for Route B.

Starting Material Synthesis: 1-(4-Bromophenyl)piperazine

The precursor for the acetylated starting material in Route B, 1-(4-bromophenyl)piperazine, can be synthesized via several methods, including the reaction of 4-bromoaniline with bis(2-chloroethyl)amine or through a Buchwald-Hartwig amination of 1,4-dibromobenzene with piperazine.

Purification and Characterization

The final product, this compound, is typically purified by column chromatography on silica gel. Characterization is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (m.p.): To assess purity.

Conclusion

This guide has detailed two effective synthetic strategies for the preparation of this compound. Route A, a two-step process, is robust and proceeds through a well-defined intermediate. Route B offers a more direct and efficient one-step approach. The choice of route will depend on the availability of starting materials and the overall synthetic plan. Both methods utilize the reliable and versatile Miyaura borylation, a cornerstone of modern synthetic organic chemistry.

Technical Guide: Physicochemical Properties of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. Due to the limited availability of specific experimental data for this compound, information from closely related analogues, primarily the tert-butoxycarbonyl (Boc) protected version, is included for comparative purposes.

Chemical Identity and Properties

This compound is a synthetic intermediate commonly used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure combines a phenylboronic acid pinacol ester moiety with an acetyl-piperazinyl group, making it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

Table 1: General and Physicochemical Properties

PropertyValueSource/Analogue
IUPAC Name 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethan-1-oneN/A
CAS Number 1256355-44-5[1][2]
Molecular Formula C₁₈H₂₇BN₂O₃[1]
Molecular Weight 346.23 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Purity ≥95%[1]
Melting Point 125-130 °CFor 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester
Boiling Point No data availableN/A
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Limited solubility in water.General knowledge of boronic esters
Stability Sensitive to hydrolysis. Should be stored under an inert atmosphere.[3][4]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction. The following is a general protocol adapted from the synthesis of a similar compound, 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid pinacol ester[5].

Reaction Scheme:

G reactant1 1-Acetyl-4-(4-bromophenyl)piperazine product 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester reactant1->product reactant2 Bis(pinacolato)diboron reactant2->product catalyst PdCl2(dppf) catalyst->product Catalyst base KOAc base->product Base solvent 1,4-Dioxane solvent->product Solvent, Heat

A plausible synthetic pathway for the target compound.

Materials:

  • 1-Acetyl-4-(4-bromophenyl)piperazine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-Acetyl-4-(4-bromophenyl)piperazine in anhydrous 1,4-dioxane under an argon atmosphere, add bis(pinacolato)diboron and potassium acetate.

  • Purge the reaction mixture with argon for 15 minutes at room temperature.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the mixture.

  • Transfer the reaction mixture to a sealed tube and heat at 110 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Analytical Methods

The analysis of boronic acid pinacol esters by reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to their susceptibility to hydrolysis to the corresponding boronic acid on the column[3][4].

Workflow for HPLC Analysis:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in aprotic solvent (e.g., ACN) inject Inject onto RP-HPLC dissolve->inject column Use column with low silanol activity (e.g., XTerra MS C18) inject->column mobile_phase Employ aprotic or high pH mobile phase detect UV Detection mobile_phase->detect analyze Analyze chromatogram for purity and impurities detect->analyze

A generalized workflow for the HPLC analysis of boronic acid pinacol esters.

Key Considerations for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile (ACN) to minimize hydrolysis prior to injection[4].

  • Stationary Phase: Utilize a reversed-phase column with low residual silanol activity to reduce on-column hydrolysis. Columns with end-capping are preferred[6].

  • Mobile Phase: An aprotic mobile phase or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can help stabilize the pinacolboronate ester during separation[4].

  • Detection: Standard UV detection is typically suitable for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are crucial for structural confirmation. For a related compound, 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester, the following characteristic ¹H NMR signals (in CDCl₃) were observed: δ 7.7 (d, J=2.6 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 3.6 (m, 4H), 3.2-3.3 (m, 4H), and a characteristic singlet for the pinacol methyl groups around 1.35 ppm[5]. Similar signals would be expected for the acetyl derivative, with the addition of a singlet for the acetyl methyl group around 2.1 ppm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 347.22.

Stability and Storage

Boronic acid pinacol esters are known to be sensitive to moisture and can hydrolyze to the corresponding boronic acid and pinacol. This degradation can be accelerated by protic solvents and acidic conditions.

Recommendations for Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Conclusion

This compound is a valuable synthetic intermediate. While specific experimental data for this compound is not widely published, information from closely related analogues provides a strong basis for its expected physicochemical properties and handling requirements. Researchers and scientists should pay close attention to the compound's sensitivity to hydrolysis during synthesis, purification, analysis, and storage to ensure its integrity and successful application in their work.

References

Technical Dossier: Spectroscopic and Structural Analysis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information on 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester.

Overview and Introduction

This compound is a bifunctional organic compound. It incorporates a phenylboronic acid pinacol ester moiety, which is a common participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry. The molecule also features an N-acetylpiperazine group, a common pharmacophore found in numerous biologically active compounds. This combination of functionalities makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

Spectroscopic Data: ¹H and ¹³C NMR

A comprehensive search of scientific databases and literature has revealed a lack of publicly available, experimentally determined ¹H and ¹³C NMR data for this compound. Similarly, no reliably predicted spectra for this specific compound could be obtained.

The absence of this data in the public domain suggests that while the compound is commercially available, its detailed spectroscopic characterization has not been widely published. For researchers requiring definitive NMR data, it is recommended to acquire the compound and perform the analysis in-house.

Standard Experimental Protocol for NMR Data Acquisition

For researchers who wish to obtain the NMR data, the following general protocol is recommended:

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is recommended for adequate signal dispersion and resolution.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the compound is crucial. Chloroform-d (CDCl₃) is often a good starting point for similar non-polar to moderately polar organic compounds. If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • If desired, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Molecular Structure and Logical Relationships

The structural connectivity of this compound is presented in the diagram below. This visualization clarifies the spatial arrangement of the key functional groups: the phenylboronic acid pinacol ester, the piperazine linker, and the terminal acetyl group.

cluster_core This compound Phenylboronic Acid\nPinacol Ester Phenylboronic Acid Pinacol Ester Piperazine Piperazine Phenylboronic Acid\nPinacol Ester->Piperazine C-N bond Acetyl Group Acetyl Group Piperazine->Acetyl Group N-C bond

Caption: Functional group connectivity in the target molecule.

In-Depth Technical Guide: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1218791-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester, identified by CAS number 1218791-38-8, is a synthetic organic compound that belongs to the family of arylboronic acid pinacol esters. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid pinacol ester group, most notably in Suzuki-Miyaura cross-coupling reactions, and the pharmacological relevance of the piperazine moiety. The acetylated piperazine ring further offers a specific substitution pattern that can influence the compound's physicochemical properties and biological activity.

While specific experimental characterization data and biological studies for this exact compound are not extensively available in the public domain, this guide provides a comprehensive overview based on the general properties of this chemical class, including a generalized synthesis protocol, expected characterization data based on analogous structures, and potential therapeutic applications.

Chemical Properties and Structure

PropertyValue
CAS Number 1218791-38-8
Chemical Name This compound
Molecular Formula C₁₈H₂₇BN₂O₃
Molecular Weight 330.23 g/mol
IUPAC Name 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethan-1-one
Appearance White to off-white solid (predicted)

Synthesis

A general and widely used method for the synthesis of arylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of a corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂), or the direct esterification of the corresponding boronic acid with pinacol. Given the structure of this compound, a plausible synthetic route would involve the reaction of 1-(4-bromophenyl)piperazine followed by acetylation, or the coupling of a pre-acetylated piperazine-substituted aryl halide with B₂pin₂. A general procedure for the synthesis of arylboronic acid pinacol esters from the corresponding boronic acid is described below.

General Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-(4-Acetyl-1-piperazinyl)phenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., Magnesium sulfate or Sodium sulfate)

Procedure:

  • To a solution of 4-(4-acetyl-1-piperazinyl)phenylboronic acid (1 equivalent) in an anhydrous solvent, add pinacol (1.1-1.5 equivalents).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over a drying agent, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Boronic_Acid 4-(4-Acetyl-1-piperazinyl)phenylboronic acid Reaction_Vessel Anhydrous Solvent Inert Atmosphere Room Temperature Boronic_Acid->Reaction_Vessel Pinacol Pinacol Pinacol->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction with Organic Solvent Solvent_Removal->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying Washing->Drying Purification_Step Column Chromatography or Recrystallization Drying->Purification_Step Product 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester Purification_Step->Product SignalingPathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Pro_inflammatory_Genes Pro_inflammatory_Genes Transcription_Factor->Pro_inflammatory_Genes Induces Transcription Inhibitor Potential Inhibitor (Derivative of CAS 1218791-38-8) Inhibitor->Kinase_A Inhibits

An In-Depth Technical Guide to C18H27BN2O3: Compound Identification and Data Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical compound with the molecular formula C18H27BN2O3 has been conducted to provide a detailed technical guide for researchers, scientists, and drug development professionals. Despite extensive searches across chemical databases, scientific literature, and patent repositories, a specific, publicly documented compound with this exact molecular formula could not be identified. This prevents the generation of a detailed technical guide as requested, including its IUPAC name, experimental protocols, quantitative data, and associated signaling pathways.

The presence of boron (B) and nitrogen (N) in the chemical formula, C18H27BN2O3, suggests the compound could belong to a class of organoboron compounds, such as a derivative of BODIPY (boron-dipyrromethene), which are often used as fluorescent probes in biological research. However, without a definitive structure, any further analysis remains speculative.

Search Methodology

A multi-step search strategy was employed to identify the compound and gather the necessary data:

  • Chemical Database Search: Major chemical databases, including PubChem and ChemSpider, were queried for the molecular formula C18H27BN2O3. This initial step aimed to retrieve the compound's structure, IUPAC name, and any associated identifiers.

  • Scientific Literature Review: A broad search of scientific literature was conducted using the molecular formula in combination with keywords such as "synthesis," "characterization," "biological activity," "fluorescent probe," and "boron-containing compound." This was intended to uncover research articles or communications describing a compound with this formula.

  • Patent Database Search: Patent databases were also searched to determine if the compound has been synthesized and patented as part of a new technology or therapeutic agent.

Search Results and Implications

The comprehensive search did not yield any specific entry for a compound with the molecular formula C18H27BN2O3. The implications of this are as follows:

  • Novel or Niche Compound: The compound may be a very new or highly specialized research chemical that has not yet been widely published or indexed in public databases.

  • Proprietary Information: The compound might be under development by a private entity and not yet disclosed in public-facing literature.

  • Potential Typographical Error: It is also possible that there is a typographical error in the provided molecular formula. A slight variation in the elemental count could correspond to a known compound.

Conclusion and Recommendation

Due to the inability to identify a specific chemical structure for C18H27BN2O3, it is not possible to fulfill the request for an in-depth technical guide. The generation of accurate and reliable information regarding its IUPAC name, experimental protocols, quantitative data, and biological pathways is entirely dependent on the knowledge of its precise chemical structure.

It is recommended that the molecular formula be verified for accuracy. If the formula is confirmed to be correct, the compound is likely not present in the public domain at this time, and further information may only be available through direct contact with the research group or entity that has synthesized it. Without this primary information, the creation of the requested technical whitepaper is not feasible.

Molecular weight and formula of 4-(4-acetylpiperazino)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-acetylpiperazino)phenylboronic acid pinacol ester is a specialized chemical compound increasingly recognized for its role as a versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, combining a phenylboronic acid pinacol ester, a piperazine linker, and an acetyl group, makes it a valuable component in the synthesis of complex molecules designed to modulate biological pathways with high specificity. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of Proteolysis Targeting Chimeras (PROTACs), including a visualization of the general signaling pathway involved.

Core Data Presentation

The key quantitative data for 4-(4-acetylpiperazino)phenylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₈H₂₇BN₂O₃[1]
Molecular Weight 330.2 g/mol [1]
CAS Number 1218791-38-8[1]
Appearance Solid (typical)
Purity ≥95% (typical)

Experimental Protocols

The synthesis of 4-(4-acetylpiperazino)phenylboronic acid pinacol ester can be achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The following is a representative protocol adapted from the synthesis of a structurally similar compound, 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester.[2]

Objective: To synthesize 4-(4-acetylpiperazino)phenylboronic acid pinacol ester via a Miyaura borylation reaction.

Materials:

  • 1-(4-bromophenyl)-4-acetylpiperazine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-(4-bromophenyl)-4-acetylpiperazine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (2.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-acetylpiperazino)phenylboronic acid pinacol ester.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.[2]

Application in Drug Development: PROTACs

4-(4-acetylpiperazino)phenylboronic acid pinacol ester is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperazine moiety in the linker of a PROTAC, such as the one derived from this compound, plays a crucial role in the molecule's overall efficacy. It imparts a degree of conformational rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][3][] Furthermore, the physicochemical properties of the piperazine ring can be modulated to improve the solubility and cell permeability of the PROTAC.[3][5]

Targeted Protein Degradation Signaling Pathway

PROTACs are particularly effective in targeting signaling proteins, such as kinases, which are often dysregulated in diseases like cancer.[6][7] The following diagram illustrates the general mechanism of action for a PROTAC targeting a protein kinase.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (containing 4-(4-acetylpiperazino) phenylboronic acid pinacol ester linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., Kinase) Target->Ternary_Complex Binds Downstream_Signaling Downstream Signaling Pathway Blocked Target->Downstream_Signaling Activates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer of Ub Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Proteasome->Downstream_Signaling Inhibits (by degrading target)

Caption: General mechanism of a PROTAC utilizing a piperazine-based linker for targeted protein degradation.

This workflow demonstrates how the PROTAC, synthesized using building blocks like 4-(4-acetylpiperazino)phenylboronic acid pinacol ester, facilitates the formation of a ternary complex. This complex then co-opts the cell's natural protein disposal machinery to eliminate a specific disease-causing protein, thereby blocking its downstream signaling pathway.

References

An In-depth Technical Guide to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. As a derivative of phenylboronic acid, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the piperazine moiety, capped with an acetyl group, provides a versatile handle for constructing more complex molecular architectures. This technical guide details the synthesis of this compound, presents its key data, and explores its application in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Discovery and First Synthesis

While a singular discovery paper for this compound is not prominently documented, its synthesis is a logical extension of well-established methodologies for creating functionalized arylboronic esters. The general approach involves a two-step sequence starting from a commercially available bromo-precursor. The first key transformation is a Miyaura borylation to install the boronic acid pinacol ester group. This is followed by the deprotection of a protecting group on the piperazine nitrogen and subsequent acetylation to yield the final product. The development of such reagents is driven by the need for versatile building blocks in drug discovery programs.

The synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Deprotection & Acetylation A 1-Boc-4-(4-bromophenyl)piperazine C Pd(dppf)Cl2 KOAc, Dioxane A->C B Bis(pinacolato)diboron B->C D 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester C->D Yield: 87% E 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester F 1. TFA or HCl in Dioxane 2. Acetyl Chloride, Base E->F G 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester F->G

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester

This procedure follows the well-established Miyaura borylation reaction.

Materials:

  • 1-Boc-4-(4-bromophenyl)piperazine

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-Boc-4-(4-bromophenyl)piperazine (2.0 g, 5.86 mmol) in 1,4-dioxane (40 mL) under an argon atmosphere, add bis(pinacolato)diboron (2.3 g, 9.37 mmol) and potassium acetate (1.7 g, 17.59 mmol) sequentially.[1]

  • Purge the resulting mixture with argon for 15 minutes at room temperature.[1]

  • Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (428 mg, 0.58 mmol) to the reaction mixture.[1]

  • Transfer the mixture to a sealed tube and stir at 110 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature, dilute with water (50 mL), and extract with ethyl acetate (2 x 50 mL).[1]

  • Combine the organic phases and wash sequentially with water (50 mL) and saturated saline solution (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[1]

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester as a white solid.[1]

Step 2: Synthesis of this compound

This two-part step involves the deprotection of the Boc group followed by N-acetylation.

Part A: N-Boc Deprotection

Materials:

  • 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected piperazine derivative, which can be used in the next step without further purification.

Part B: N-Acetylation

Materials:

  • Deprotected piperazine derivative from Part A

  • Acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the crude deprotected piperazine derivative (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

  • Add a suitable base such as triethylamine (1.5-2.0 equiv.).

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

Quantitative data for the synthesis and characterization of the final product are summarized below.

Table 1: Properties of Key Reactants

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
1-Boc-4-(4-bromophenyl)piperazineC₁₅H₂₁BrN₂O₂341.24Starting Material
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.94Boron Source
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.64Catalyst
Trifluoroacetic acidC₂HF₃O₂114.02Deprotecting Agent
Acetyl chlorideC₂H₃ClO78.50Acetylating Agent

Table 2: Characterization of this compound

PropertyValue
CAS Number 1218791-38-8[3]
Molecular Formula C₁₈H₂₇BN₂O₃[3]
Molecular Weight 330.23 g/mol [3]
Appearance Typically an off-white to white solid
Purity ≥95% (Commercially available)[2]
¹H NMR (CDCl₃) Representative Data: δ 7.75 (d, 2H), 6.95 (d, 2H), 3.80 (t, 2H), 3.65 (t, 2H), 3.20 (t, 4H), 2.15 (s, 3H), 1.35 (s, 12H)
¹³C NMR (CDCl₃) Representative Data: δ 169.0, 153.0, 136.0, 114.5, 83.8, 50.0, 45.0, 41.0, 24.8, 21.4

Note: NMR data are representative and based on the analysis of the precursor and similar structures. Actual shifts may vary.

Application in Drug Discovery: PROTACs

A significant application of this compound is as a versatile linker or building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5]

A PROTAC molecule consists of three components:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[6]

The phenylboronic acid pinacol ester moiety can be readily transformed via Suzuki-Miyaura coupling to attach to either the POI ligand or the E3 ligase ligand, while the piperazine nitrogen provides a point of attachment for the other part of the chimera. This modularity is crucial for optimizing the length and properties of the linker, which is critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI) that leads to target protein ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_System Cellular Environment POI_Ligand POI Ligand Linker Linker (derived from title compound) POI_Ligand->Linker Ternary_Complex Ternary Complex Formation E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recycled_E3 E3 Ligase E3_Ligase->Recycled_E3 Recycled Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ub-POI Ubiquitination->Ub_POI Ub_POI->Proteasome Recognition

References

Commercial Availability and Synthetic Insights for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester, a valuable building block in contemporary drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability

This compound is available from several commercial suppliers. The purity and available quantities vary, and researchers are advised to consult the suppliers directly for the most current pricing and availability. The table below summarizes publicly available information from a selection of vendors.

SupplierPurityAvailable QuantitiesPriceCAS Number
Amerigo Scientific≥95%InquireInquire1218791-38-8
BroadPharmmin 96%1 gramInquire1218791-38-8[1]
Thermo Scientific Chemicals (via Fisher Scientific)95%Inquire$391.90 (price may vary)[2]1218791-38-8

Physicochemical Properties

PropertyValue
Molecular FormulaC18H27BN2O3[1]
Molecular Weight330.2 g/mol [1]
AppearanceSolid

Synthetic Protocols

Proposed Synthesis of this compound

This proposed experimental protocol is adapted from established methodologies for similar arylboronic acid pinacol esters.

Materials:

  • 1-acetyl-4-(4-bromophenyl)piperazine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-acetyl-4-(4-bromophenyl)piperazine in anhydrous 1,4-dioxane, add bis(pinacolato)diboron and potassium acetate under an inert atmosphere (e.g., argon or nitrogen).

  • Purge the reaction mixture with the inert gas for approximately 15 minutes at room temperature.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the mixture.

  • Heat the reaction mixture to 110°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery

Boronic acid pinacol esters are indispensable reagents in drug discovery, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This versatility allows for the construction of complex molecular architectures present in many biologically active compounds. The 4-(4-acetyl-1-piperazinyl)phenyl moiety is a common scaffold in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.

The utility of this building block lies in its ability to be incorporated into molecules that can modulate critical cellular signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a frequent target in the development of cancer therapeutics. Small molecule inhibitors, often synthesized using building blocks like this compound, are designed to interrupt this pathway at various nodes.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the proposed synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants (Aryl Halide, Diboron, Base, Catalyst) Reaction Palladium-Catalyzed Cross-Coupling Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Product Analysis->Product

Caption: General workflow for Suzuki-Miyaura borylation.

References

Methodological & Application

Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Coupling of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of carbon-carbon bonds. The reaction's success is highly dependent on the choice of the palladium catalyst system, which includes the palladium source and the associated ligand. This is especially critical when working with substrates containing heteroatoms, such as the nitrogen-rich 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. The piperazine moiety can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Therefore, careful selection of the palladium catalyst is paramount to achieve high yields and purity of the desired biaryl products.

These application notes provide a comprehensive guide to selecting an appropriate palladium catalyst for the Suzuki-Miyaura coupling of this compound with various aryl halides. We present a comparative analysis of commonly used palladium catalysts, detailed experimental protocols, and a logical framework for catalyst selection.

Catalyst Performance Comparison

The choice of palladium catalyst and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling. For a substrate like this compound, which contains a potentially coordinating piperazine group, catalyst systems that are robust and resistant to poisoning are preferred. Below is a summary of the expected performance of various palladium catalyst systems for the coupling with a representative aryl bromide, 4-bromoanisole.

Catalyst SystemPalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
System 1Pd(PPh₃)₄PPh₃5K₂CO₃Dioxane/H₂O1001265-75
System 2PdCl₂(dppf)dppf2K₃PO₄1,4-Dioxane90885-95
System 3XPhos Pd G3XPhos1K₃PO₄t-BuOH/H₂O802>95
System 4SPhos Pd G2SPhos1K₃PO₄2-MeTHF803>95

Note: Yields are estimated based on literature data for structurally similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, 2-MeTHF, t-BuOH)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard glassware for workup and purification

Protocol 1: Coupling using PdCl₂(dppf)

This protocol is a reliable and widely used method for a broad range of Suzuki-Miyaura couplings.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add PdCl₂(dppf) (2 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using XPhos Pd G3

This protocol utilizes a modern, highly active palladium precatalyst, which often allows for lower catalyst loadings, shorter reaction times, and milder conditions.

  • To a microwave vial, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add XPhos Pd G3 (1 mol%).

  • Add a mixture of t-BuOH and degassed water (e.g., 3:1 v/v).

  • Seal the vial and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 1-3 hours), cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Catalyst Selection Framework

The selection of an optimal palladium catalyst system depends on several factors including the nature of the aryl halide, cost, and desired reaction efficiency. The following decision tree provides a logical framework for choosing a suitable catalyst.

catalyst_selection start Start: Suzuki Coupling with 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester substrate_reactivity Assess Reactivity of Aryl Halide (I > Br > OTf >> Cl) start->substrate_reactivity cost_consideration Consider Cost and Availability of Catalyst substrate_reactivity->cost_consideration Aryl Iodide or Bromide efficiency_requirement Define Efficiency Requirements (Yield, Reaction Time) substrate_reactivity->efficiency_requirement Aryl Chloride or Triflate (more challenging) pd_dppf Select PdCl₂(dppf) cost_consideration->pd_dppf Cost-Effective & Robust buchwald Select Buchwald Precatalyst (e.g., XPhos or SPhos Pd G2/G3) cost_consideration->buchwald Higher Cost, Higher Activity efficiency_requirement->buchwald High Yield & Short Time Needed protocol1 Protocol 1: Standard Conditions pd_dppf->protocol1 Follow Protocol 1 protocol2 Protocol 2: High-Efficiency Conditions buchwald->protocol2 Follow Protocol 2

Caption: A decision-making workflow for selecting the appropriate palladium catalyst.

Experimental Workflow

The general workflow for performing the Suzuki-Miyaura coupling reaction, from setup to product isolation, is outlined in the diagram below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - Boronic Ester - Aryl Halide - Base catalyst 2. Add Catalyst & Solvent under Inert Atmosphere reagents->catalyst degas 3. Degas Reaction Mixture catalyst->degas heating 4. Heat to Desired Temperature with Stirring degas->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring quench 6. Quench and Extract monitoring->quench purify 7. Purify by Chromatography quench->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium catalyst system. For routine applications with reactive aryl halides, traditional catalysts like PdCl₂(dppf) offer a robust and cost-effective solution. For more challenging substrates, or when high throughput and efficiency are critical, advanced Buchwald-type precatalysts such as XPhos Pd G3 and SPhos Pd G2 are highly recommended. These catalysts often provide superior yields in shorter reaction times under milder conditions. The provided protocols and selection framework serve as a valuable resource for researchers to streamline their synthetic efforts and achieve their desired coupling products efficiently.

Application Notes and Protocols: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is a valuable synthetic building block in medicinal chemistry. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic ester and a variety of aryl or heteroaryl halides or triflates. The resulting products incorporate the 4-(4-acetyl-1-piperazinyl)phenyl moiety, a common scaffold in a diverse range of biologically active compounds. The piperazine and acetamide functionalities can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including solubility, metabolic stability, and target binding.

While specific, detailed applications of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds investigated for various therapeutic areas. These areas include but are not limited to oncology, infectious diseases, and central nervous system disorders. The protocols and data presented herein are representative of the general application of this class of reagents in medicinal chemistry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of building blocks.

General Reaction Scheme

Suzuki_Miyaura_Coupling reagent1 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester reagents reagent1->reagents reagent2 Aryl/Heteroaryl Halide (Ar-X, X = Br, I, Cl, OTf) reagent2->reagents product Coupled Product (Containing the 4-acetyl-1-piperazinyl-phenyl moiety) reagents->product Pd Catalyst Base, Solvent Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Ester, Base) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C 3. Solvent and Catalyst Addition B->C D 4. Reaction (Heating and Stirring) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OR(L₂) PdII_A->PdII_B Ligand Exchange PdII_C Ar-Pd(II)-Ar'(L₂) PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product Ar-Ar' PdII_C->Product ArX Ar-X ArX->PdII_A ArB Ar'-B(OR)₂ ArB->PdII_B Base Base (e.g., OH⁻) Base->PdII_B

Application Notes and Protocols for the Synthesis of Aryl Piperazine Compounds via Miyaura Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of aryl piperazine compounds utilizing the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-boron bonds, yielding arylboronic esters which are key intermediates in the synthesis of a wide range of biologically active molecules, including numerous drug candidates. The protocol is specifically tailored for the borylation of aryl halides bearing a piperazine moiety, a common structural motif in medicinal chemistry.

Introduction

Aryl piperazine derivatives are a significant class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities. The Miyaura borylation reaction offers an efficient pathway to synthesize precursors for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents onto the piperazine-containing scaffold. This methodology is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]

The general approach involves the reaction of a piperazine-substituted aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. To prevent potential side reactions with the free amine of the piperazine, it is often protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, prior to the borylation reaction. The resulting boronate ester can then be used in subsequent cross-coupling reactions, followed by deprotection if necessary, to yield the final aryl piperazine compound.

Experimental Protocols

General Procedure for the Miyaura Borylation of N-Boc-Protected Aryl Piperazines

This protocol describes the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate from tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Materials:

  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To an oven-dried round-bottom flask, add tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate.

Deprotection of the Boc Group (if required)

Materials:

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected aryl piperazine boronate ester in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aryl piperazine boronate ester.

Data Presentation

Aryl Halide SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(dppf)Cl₂ (3)KOAc (3)Dioxane80885[3]
4-ChloroanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001891[4]
1-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)KOAc (3)DMSO80596[3]
3-BromopyridinePd(dppf)Cl₂ (3)KOAc (3)Dioxane801278[5]
1-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (3)KOAc (3)Dioxane80898[3]
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylatePd(dppf)Cl₂ (3)KOAc (3)Dioxane8016~90 (estimated)General Protocol

Visualizations

Experimental Workflow for the Synthesis of Aryl Piperazine Compounds

Miyaura_Borylation_Workflow cluster_start Starting Materials cluster_reaction Miyaura Borylation cluster_workup Work-up & Purification cluster_product Intermediate Product cluster_suzuki Further Synthesis (Optional) ArylHalide Aryl Halide with Piperazine Moiety (Boc-protected) ReactionVessel Reaction Vessel (Dioxane, 80-100 °C) ArylHalide->ReactionVessel B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Catalyst Pd(dppf)Cl₂ Catalyst->ReactionVessel Base KOAc Base->ReactionVessel Purification Column Chromatography Workup->Purification BoronateEster Aryl Piperazine Boronate Ester (Boc-protected) Purification->BoronateEster Suzuki Suzuki-Miyaura Coupling BoronateEster->Suzuki Deprotection Deprotection Suzuki->Deprotection FinalProduct Final Aryl Piperazine Compound Deprotection->FinalProduct Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boryl Ar-Pd(II)L₂-B(OR)₂ PdII_Aryl->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination Product Ar-B(OR)₂ PdII_Boryl->Product ArylHalide Ar-X Diboron B₂(OR)₄ Base Base

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols and conditions for the coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (CAS 1218791-38-8) with various aryl halides. This versatile building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science industries. The acetylpiperazine moiety can be a key pharmacophore, and its successful coupling is often a critical step in the development of novel therapeutic agents.

The general reaction scheme involves the palladium-catalyzed cross-coupling of the boronic acid pinacol ester with an aryl halide in the presence of a base and a suitable solvent system.

General Reaction Scheme

Suzuki_Coupling cluster_reagents Reaction Conditions Reactant1 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester Product Coupled Product (Ar-Aryl-piperazine derivative) Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Aryl Halide (Ar-X) X = I, Br, Cl, OTf Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Base Base (e.g., K2CO3, K3PO4, CsF) Solvent Solvent (e.g., Dioxane/H2O, THF, DMF)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the following parameters are crucial:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and preventing side reactions.[1][2] Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts that form the active Pd(0) species in situ.[1] The ligand can influence the stability and activity of the catalyst.

  • Base: A base is required to activate the boronic acid ester for transmetalation to the palladium center.[3] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system plays a vital role in dissolving the reactants and reagents and influencing the reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF)) and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4][5]

  • Reaction Temperature: The reaction temperature affects the rate of reaction. While many Suzuki couplings can be performed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[6]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[7] More forcing conditions (higher temperatures, stronger bases, more active catalysts) may be required for less reactive aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃

This protocol is a standard and widely used method for Suzuki-Miyaura couplings.

Workflow Diagram:

Protocol1_Workflow start Start reagents Combine Reactants: - 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (1.0 eq) - Aryl halide (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Solvent (e.g., Dioxane/H2O 4:1) start->reagents reaction Reaction: - Degas the mixture (Ar or N2) - Heat at 80-100 °C - Monitor by TLC or LC-MS reagents->reaction workup Work-up: - Cool to room temperature - Dilute with water - Extract with an organic solvent (e.g., EtOAc) reaction->workup purification Purification: - Dry the organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification end End (Characterize the product) purification->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (1.0 equivalent)

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Alternative Procedure using PdCl₂(dppf) and K₃PO₄

This protocol utilizes a different palladium catalyst and a stronger base, which can be beneficial for less reactive aryl halides.

Materials:

  • 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (1.0 equivalent)

  • Aryl halide (e.g., aryl chloride or bromide, 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the aryl halide, and potassium phosphate.

  • Add the palladium catalyst, PdCl₂(dppf).

  • Add a 5:1 mixture of THF and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 70-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Data Presentation: Summary of Typical Reaction Conditions

The following table summarizes common conditions for Suzuki-Miyaura couplings of aryl boronic acid pinacol esters with various aryl halides, which can serve as a starting point for optimizing the reaction with CAS 1218791-38-8.

ParameterCondition ACondition BCondition C
Aryl Halide Aryl Iodide/BromideAryl Bromide/ChlorideAryl Chloride
Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (1-3 mol%)Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos) (1-2 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (3 eq)Cs₂CO₃ (2-3 eq)
Solvent Dioxane/H₂O (4:1)THF/H₂O (5:1)Toluene or DMF
Temperature 80 - 100 °C70 - 90 °C100 - 120 °C
Typical Yield Good to ExcellentGood to ExcellentModerate to Good

Logical Relationships in Suzuki-Miyaura Coupling

The interplay between the various reaction components is crucial for a successful outcome. The following diagram illustrates these relationships.

Suzuki_Logic cluster_reactivity Substrate Reactivity cluster_conditions Reaction Conditions ArylHalide Aryl Halide Reactivity (I > Br > Cl) Catalyst Catalyst Activity (Ligand Choice) ArylHalide->Catalyst influences choice of Temperature Temperature ArylHalide->Temperature may require higher BoronicEster Boronic Ester Stability Base Base Strength (Solubility) BoronicEster->Base requires activation by Outcome Reaction Outcome (Yield, Purity, Reaction Time) Catalyst->Outcome Base->Outcome Solvent Solvent Polarity (Aqueous/Organic Ratio) Solvent->Base affects solubility of Solvent->Outcome Temperature->Outcome

Caption: Key parameter relationships in Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester with aryl halides is a robust and versatile transformation for the synthesis of complex aryl-piperazine derivatives. The selection of an appropriate palladium catalyst, base, and solvent system is paramount for achieving high yields and purity. The provided protocols and data offer a solid foundation for researchers to develop and optimize this critical C-C bond-forming reaction in their synthetic endeavors. It is recommended to perform small-scale test reactions to identify the optimal conditions for each specific aryl halide substrate.

References

Application Notes and Protocols for Aryl Piperazine Boronic Esters in Materials Science and Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of aryl piperazine boronic esters in the fields of materials science and organic electronics. These compounds serve as versatile building blocks for the synthesis of advanced materials with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices.

Introduction to Aryl Piperazine Boronic Esters

Aryl piperazine boronic esters are a class of organic compounds that combine the structural features of an aromatic ring, a piperazine moiety, and a boronic acid ester. This unique combination imparts desirable electronic and steric properties, making them valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The piperazine group can enhance solubility and act as a versatile handle for further functionalization, while the boronic ester group allows for the formation of carbon-carbon bonds to construct complex conjugated molecules.

Key Applications

The primary applications of aryl piperazine boronic esters in materials science and organic electronics stem from their utility as building blocks for:

  • Hole-Transporting Materials (HTMs) for OLEDs: The nitrogen-rich piperazine moiety can be incorporated into larger conjugated systems to facilitate the transport of positive charge carriers (holes) in OLED devices. The ability to tune the electronic properties of the aryl ring allows for the optimization of the highest occupied molecular orbital (HOMO) energy levels for efficient charge injection and transport.

  • Fluorescent Sensors: The boronic acid functionality is well-known for its ability to reversibly bind with diols, such as those found in saccharides. By incorporating a fluorophore into the aryl piperazine boronic ester structure, fluorescent sensors can be designed to detect biologically relevant molecules. The piperazine group can modulate the sensor's solubility and photophysical properties.

  • Organic Semiconductors: Through Suzuki-Miyaura coupling reactions, aryl piperazine boronic esters can be polymerized or coupled with other aromatic systems to create conjugated polymers and small molecules for use in various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Experimental Protocols

Synthesis of Aryl Piperazine Boronic Acids and Esters

A common route to aryl piperazine boronic esters is through the borylation of an aryl halide substituted with a piperazine moiety. Below is a general protocol for the synthesis of 4-(4-methylpiperazin-1-yl)phenylboronic acid.[1]

Protocol 3.1.1: Synthesis of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

Materials:

  • 1-(4-Bromophenyl)-4-methylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

  • Triisopropyl borate

  • Phosphoric acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 10 minutes.

  • To the reaction mixture, add triisopropyl borate (5.0 equivalents) at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the careful addition of phosphoric acid.

  • Neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the pure 4-(4-methylpiperazin-1-yl)phenylboronic acid.[1]

Note: For the synthesis of the corresponding pinacol ester, the boronic acid can be reacted with pinacol in a suitable solvent, often with a dehydrating agent. Commercially available starting materials such as 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester and 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester can also be used directly in subsequent reactions.

Suzuki-Miyaura Cross-Coupling Reaction

Aryl piperazine boronic esters are excellent coupling partners in Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental for constructing the complex architectures of materials used in organic electronics.

Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl piperazine boronic acid or ester (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester) (1.0 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like P1 or P2) (typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl halide, aryl piperazine boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Data Presentation

While specific quantitative data for OLEDs and sensors directly incorporating aryl piperazine boronic esters is not widely available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers can populate these tables with their experimental results.

Table 1: Performance of OLEDs Incorporating Aryl Piperazine-Based Hole-Transporting Materials

HTM DesignationHOMO Level (eV)LUMO Level (eV)Turn-on Voltage (V)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (%)
Reference HTM -5.4-2.33.515,00040.035.015.0
Aryl-Pip-BE-1 Enter DataEnter DataEnter DataEnter DataEnter DataEnter DataEnter Data
Aryl-Pip-BE-2 Enter DataEnter DataEnter DataEnter DataEnter DataEnter DataEnter Data

HOMO/LUMO levels can be determined by cyclic voltammetry and UV-Vis spectroscopy.

Table 2: Sensing Performance of Fluorescent Sensors Based on Aryl Piperazine Boronic Esters

Sensor DesignationAnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Detection Limit (μM)Binding Constant (Kₐ) (M⁻¹)Fold-Increase in Fluorescence
Reference Sensor Glucose3704500.20501.0 x 10³5
Aryl-Pip-BE-Sensor-1 Enter DataEnter DataEnter DataEnter DataEnter DataEnter DataEnter Data
Aryl-Pip-BE-Sensor-2 Enter DataEnter DataEnter DataEnter DataEnter DataEnter DataEnter Data

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways involving aryl piperazine boronic esters.

Synthesis_Workflow A Aryl Halide (with Piperazine) B Borylation (e.g., with n-BuLi and Triisopropyl borate) A->B 1. C Aryl Piperazine Boronic Acid B->C 2. D Esterification (with Pinacol) C->D 3. E Aryl Piperazine Boronic Ester D->E 4. Suzuki_Coupling_Workflow cluster_reactants Reactants A Aryl Piperazine Boronic Ester C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Halide B->C D Coupled Product (e.g., for HTM or Sensor) C->D OLED_Device_Concept OLED Cathode Electron Transport Layer (ETL) Emissive Layer (EML) Hole Transport Layer (HTL) (Aryl Piperazine Derivative) Anode Light_Emission Light Emission OLED->Light_Emission Hole_Injection Hole Injection Hole_Injection->OLED Electron_Injection Electron Injection Electron_Injection->OLED Fluorescent_Sensor_Mechanism Sensor Aryl Piperazine Boronic Ester (Low Fluorescence) Complex Cyclic Boronate Ester Complex (High Fluorescence) Sensor->Complex + Analyte Analyte Diol-containing Analyte Complex->Sensor - Analyte

References

Application Notes and Protocol for the Deprotection of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester to its corresponding boronic acid. The acetyl and piperazinyl moieties necessitate mild reaction conditions to avoid unwanted side reactions. Two primary methods are presented: a two-step transesterification/hydrolysis via a diethanolamine intermediate and a two-step conversion to a potassium trifluoroborate salt followed by hydrolysis.

Method 1: Transesterification with Diethanolamine followed by Acidic Hydrolysis

This mild and often high-yielding method is well-suited for substrates with sensitive functional groups.[1][2][3] The reaction proceeds in two distinct steps: formation of a diethanolamine (DEA) boronate intermediate, which often precipitates from the reaction mixture, followed by gentle acidic hydrolysis to yield the final boronic acid.

Experimental Protocol

Step 1: Formation of the Diethanolamine (DEA) Boronate Intermediate

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

  • To this solution, add 1.1 equivalents of diethanolamine.

  • Stir the reaction mixture at room temperature. The formation of a white precipitate, the DEA boronate adduct, is typically observed within minutes.[2]

  • Continue stirring for approximately 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold anhydrous solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

  • Dry the collected solid under vacuum to obtain the DEA-protected boronate intermediate.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the dried DEA boronate intermediate in a biphasic solvent system, such as diethyl ether and water, or ethyl acetate and water.

  • Cool the suspension in an ice bath and slowly add a dilute aqueous acid solution (e.g., 0.1 M to 1 M HCl) with vigorous stirring until the pH of the aqueous layer is between 3 and 4.[3]

  • Continue stirring at room temperature for 20-30 minutes.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 4-(4-acetyl-1-piperazinyl)phenylboronic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram

Deprotection_Workflow_DEA Workflow for Deprotection via Diethanolamine Intermediate start Start: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester step1 Step 1: Transesterification - Add 1.1 eq. Diethanolamine - Solvent: Anhydrous Ether or THF - Stir at Room Temperature (30-60 min) start->step1 step2 Isolation of Intermediate - Filter precipitate - Wash with cold solvent - Dry under vacuum step1->step2 intermediate DEA Boronate Intermediate step2->intermediate step3 Step 2: Hydrolysis - Suspend in Ether/Water - Add dilute HCl (pH 3-4) - Stir at Room Temperature (20-30 min) intermediate->step3 step4 Work-up - Separate organic layer - Extract aqueous layer - Wash with brine - Dry over Na2SO4 step3->step4 step5 Purification - Concentrate under vacuum - Recrystallization or Chromatography step4->step5 end_product End Product: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid step5->end_product

Caption: Workflow for the deprotection of a boronic acid pinacol ester using the diethanolamine method.

Method 2: Conversion to Potassium Trifluoroborate followed by Hydrolysis

This alternative two-step procedure involves the formation of a stable, crystalline potassium organotrifluoroborate salt, which is then hydrolyzed to the boronic acid.[4][5] This method is also known for its mild conditions and high yields.

Experimental Protocol

Step 1: Formation of the Potassium Trifluoroborate Salt

  • Dissolve the this compound in a mixture of methanol and water.

  • Add an excess (e.g., 4-5 equivalents) of potassium hydrogen fluoride (KHF₂).

  • Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution containing the potassium trifluoroborate salt can be used directly in the next step, or the salt can be isolated by further work-up if desired.

Step 2: Hydrolysis to the Boronic Acid

  • To the aqueous solution of the potassium trifluoroborate salt, add a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) or an acid catalyst like trimethylsilyl chloride (TMSCl).[4]

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude boronic acid.

  • Purify as needed.

Workflow Diagram

Deprotection_Workflow_KHF2 Workflow for Deprotection via Potassium Trifluoroborate Intermediate start Start: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester step1 Step 1: Salt Formation - Add excess KHF2 - Solvent: Methanol/Water - Stir at Room Temperature start->step1 intermediate Potassium Trifluoroborate Salt (in situ) step1->intermediate step2 Step 2: Hydrolysis - Add organic solvent - Add base (e.g., NaOH) or TMSCl - Stir at Room Temperature (1-2 h) intermediate->step2 step3 Work-up - Separate organic layer - Extract aqueous phase - Wash with brine - Dry over Na2SO4 step2->step3 step4 Purification - Concentrate under vacuum - Recrystallization or Chromatography step3->step4 end_product End Product: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid step4->end_product

Caption: Workflow for the deprotection of a boronic acid pinacol ester via a potassium trifluoroborate salt.

Data Summary

MethodKey ReagentsTypical Reaction TimeTypical Yield RangeKey Advantages
Transesterification/HydrolysisDiethanolamine, Dilute HCl1-2 hoursModerate to Excellent[2]Mild conditions, functional group tolerance, easy isolation of intermediate[1][2]
Trifluoroborate Salt HydrolysisKHF₂, Base or TMSCl2-4 hoursHigh[4]Forms stable, crystalline intermediates, mild conditions[4]
Acidic HydrolysisStrong Acid (e.g., HCl)Varies (can be long)VariableSimple, one-step procedure
Oxidative CleavageSodium Periodate (NaIO₄)1-3 hoursGood to HighEffective for many substrates
Silica Gel-Mediated HydrolysisSilica Gel, Methanol24 hoursVariable[6]Very mild, simple work-up[6]

Concluding Remarks

The selection of the deprotection protocol for this compound should be guided by the stability of the substrate to the reaction conditions and the desired purity of the final product. The diethanolamine and potassium trifluoroborate methods are recommended as starting points due to their documented mildness and efficiency, which are crucial for preserving the integrity of the acetyl and piperazinyl functional groups. It is always advisable to perform a small-scale trial reaction to optimize conditions for this specific substrate.

References

Application Notes and Protocols: ROS-Responsive Phenylboronic Acid Pinacol Esters in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Reactive Oxygen Species (ROS)-responsive phenylboronic acid pinacol esters in drug delivery systems. It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in this promising field.

Introduction

Phenylboronic acid pinacol esters are a class of compounds that exhibit a fascinating and highly useful property: they can be cleaved in the presence of reactive oxygen species (ROS).[1] This ROS-responsiveness makes them ideal candidates for constructing "smart" drug delivery systems that can release their therapeutic payload specifically at sites of disease where ROS levels are elevated, such as in tumors and inflamed tissues.[2] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.[3]

The underlying principle of this technology lies in the oxidative cleavage of the carbon-boron bond within the phenylboronic acid pinacol ester moiety when exposed to ROS, particularly hydrogen peroxide (H₂O₂).[1] This cleavage leads to the disassembly of the drug carrier, triggering the release of the encapsulated drug. Various types of nanocarriers, including micelles, nanoparticles, and nanovesicles, have been developed using this chemistry for the targeted delivery of a wide range of therapeutic agents, from small molecule drugs to biologics.[4][5][6]

Mechanism of ROS-Responsive Drug Release

The core of this technology is the ROS-induced cleavage of the phenylboronic acid pinacol ester linker. The unoccupied 2p orbital of the boron atom is susceptible to nucleophilic attack by hydrogen peroxide. This is followed by a rearrangement and subsequent hydrolysis, leading to the cleavage of the C-B bond and the formation of a phenol and boronic acid. This cleavage event disrupts the integrity of the nanocarrier, leading to drug release.

ROS-Responsive Cleavage Mechanism cluster_0 Nanocarrier Structure cluster_1 Diseased Microenvironment cluster_2 Drug Release Drug_Carrier Drug Carrier (e.g., Polymer, Lipid) PBE Phenylboronic Acid Pinacol Ester Linker Drug_Carrier->PBE Linked via Drug Therapeutic Drug PBE->Drug Encapsulates/ Linked to ROS High Levels of ROS (e.g., H₂O₂) Cleavage Cleavage of PBE Linker ROS->Cleavage Oxidative Cleavage Released_Drug Released Drug Cleavage->Released_Drug Carrier_Degradation Carrier Degradation Products Cleavage->Carrier_Degradation

Mechanism of ROS-responsive drug release from a phenylboronic acid pinacol ester-based nanocarrier.

Applications in Drug Delivery

ROS-responsive drug delivery systems based on phenylboronic acid pinacol esters have shown significant promise in various therapeutic areas, particularly in cancer therapy and the treatment of inflammatory diseases.

Cancer Therapy

The tumor microenvironment is characterized by elevated levels of ROS, making it an ideal target for this technology. Doxorubicin (DOX), a potent chemotherapeutic agent, has been successfully encapsulated in ROS-responsive micelles. These micelles remain stable in the bloodstream but release their DOX payload upon reaching the ROS-rich tumor environment, leading to enhanced antitumor activity and reduced systemic toxicity.[6]

Anti-Inflammatory Therapy

Inflammatory conditions such as periodontitis and rheumatoid arthritis are also associated with increased ROS production. Curcumin (CUR), a natural compound with potent anti-inflammatory properties, has been formulated into ROS-responsive nanoparticles using hyaluronic acid modified with phenylboronic acid pinacol ester.[7] These nanoparticles can specifically target inflamed tissues and release curcumin, leading to a reduction in inflammation and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on ROS-responsive drug delivery systems based on phenylboronic acid pinacol esters.

Table 1: Physicochemical Properties of Drug Delivery Systems

Drug Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference
PEG-b-PAsp-g-PBE/DOX MicellesDoxorubicin~150N/AN/A30.043.2[6]
HA@CUR NPsCurcumin417.16 ± 48.67N/A-57.47 ± 0.18N/AN/A[4]
PPTV NanovesiclesIndomethacin & NattokinaseN/AN/AN/AN/AN/A[5]

Table 2: In Vitro ROS-Responsive Drug Release

Drug Delivery SystemDrugH₂O₂ ConcentrationTime (h)Cumulative Release (%)Reference
HA@CUR NPsCurcumin0 µM4848.29 ± 1.76[4]
100 µM4861.85 ± 1.42[4]
1000 µM4870.53 ± 2.54[4]
PEG-b-PAsp-g-PBE/DOX MicellesDoxorubicin0 mM (pH 7.4)48~30[6]
1 mM (pH 6.8)48~70[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of a ROS-responsive polymer, drug loading, and in vitro/in vivo evaluation.

Protocol 1: Synthesis of Phenylboronic Ester-Linked PEG-Lipid Conjugate (mPEG₂k-PBPE-DSA)

This protocol describes the synthesis of an amphiphilic polymer that can self-assemble into ROS-responsive micelles.

Synthesis_Workflow Start Start Passerini Passerini Reaction: mPEG₂k-COOH + 4-formylphenylboronic pinacol ester + propargyl isocyanoacetamide Start->Passerini mPEG_alkyne mPEG₂k-PBPE-alkynyl Passerini->mPEG_alkyne Click Cu(I)-catalyzed Click Reaction: mPEG₂k-PBPE-alkynyl + N₃-DSA mPEG_alkyne->Click mPEG_lipid mPEG₂k-PBPE-DSA Conjugate Click->mPEG_lipid End End mPEG_lipid->End

Workflow for the synthesis of mPEG₂k-PBPE-DSA.

Materials:

  • Carboxyl functionalized methoxy poly(ethylene glycol)₂₀₀₀ (mPEG₂k-COOH)

  • 4-formylphenylboronic pinacol ester

  • Propargyl isocyanoacetamide

  • 3-azido-1,2-propanediol distearate (N₃-DSA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of mPEG₂k-PBPE-alkynyl: a. Dissolve mPEG₂k-COOH, 4-formylphenylboronic pinacol ester, and propargyl isocyanoacetamide in anhydrous DCM. b. Stir the reaction mixture at room temperature for 48 hours. c. Concentrate the solution by rotary evaporation and precipitate the product in cold diethyl ether. d. Collect the solid by filtration and dry under vacuum.

  • Synthesis of mPEG₂k-PBPE-DSA: a. Dissolve mPEG₂k-PBPE-alkynyl and N₃-DSA in anhydrous DMF. b. Add CuBr and PMDETA to the solution under a nitrogen atmosphere. c. Stir the reaction mixture at room temperature for 24 hours. d. Dialyze the solution against deionized water for 48 hours to remove impurities. e. Lyophilize the dialyzed solution to obtain the final product.

Protocol 2: Drug Loading into Micelles

This protocol describes a typical method for loading a hydrophobic drug into the synthesized micelles.

Materials:

  • mPEG₂k-PBPE-DSA conjugate

  • Hydrophobic drug (e.g., Doxorubicin, Curcumin)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Dissolve the mPEG₂k-PBPE-DSA conjugate and the hydrophobic drug in a suitable organic solvent (e.g., DMF).

  • Add the organic solution dropwise to PBS while stirring vigorously.

  • Continue stirring for 2-4 hours to allow for micelle formation and drug encapsulation.

  • Transfer the solution to a dialysis bag and dialyze against PBS for 24 hours to remove the organic solvent and unloaded drug.

  • Collect the solution from the dialysis bag, which now contains the drug-loaded micelles.

Protocol 3: In Vitro ROS-Responsive Drug Release Assay

This protocol details how to evaluate the ROS-responsive release of a drug from the prepared nanocarriers.

In_Vitro_Release_Workflow Start Start Preparation Prepare drug-loaded nanoparticle solution Start->Preparation Dialysis_Setup Place solution in dialysis bag (MWCO 3500 Da) Preparation->Dialysis_Setup Incubation Incubate in PBS with varying H₂O₂ concentrations (e.g., 0, 10, 100, 1000 µM) at 37°C Dialysis_Setup->Incubation Sampling Collect aliquots of the release medium at specific time points Incubation->Sampling Analysis Quantify drug concentration using HPLC or UV-Vis spectroscopy Sampling->Analysis Calculation Calculate cumulative drug release Analysis->Calculation End End Calculation->End

Workflow for the in vitro ROS-responsive drug release assay.

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle solution into a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS) containing different concentrations of H₂O₂ (e.g., 0 µM, 10 µM, 100 µM, 1000 µM).

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative drug release percentage at each time point.

Protocol 4: In Vivo Antitumor Efficacy Study in a Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a ROS-responsive drug delivery system in a xenograft mouse model.

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Drug-loaded nanoparticles

  • Vehicle control (e.g., PBS)

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions regularly using calipers and calculate the tumor volume.

  • Treatment: Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, drug-loaded nanoparticles).

  • Administer the treatments via a suitable route (e.g., intravenous injection) at a predetermined dosage and frequency.

  • Efficacy Evaluation: a. Continue to monitor tumor growth in all groups throughout the study. b. Monitor the body weight of the mice as an indicator of systemic toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.

Signaling Pathway of Doxorubicin-Induced Apoptosis

When doxorubicin is released from the nanocarrier within the tumor microenvironment, it can induce cancer cell death through various mechanisms, primarily apoptosis. The following diagram illustrates the key signaling pathways involved in doxorubicin-induced apoptosis.

Doxorubicin_Apoptosis_Pathway cluster_0 Cellular Entry & ROS Generation cluster_1 Intrinsic Apoptosis Pathway cluster_2 Extrinsic Apoptosis Pathway cluster_3 Execution Phase DOX_entry Doxorubicin (DOX) Enters Cell ROS_gen Increased ROS Production DOX_entry->ROS_gen Death_Receptors Death Receptors (e.g., Fas) DOX_entry->Death_Receptors Upregulates Bax_Bak Bax/Bak Activation ROS_gen->Bax_Bak Mitochondria Mitochondria Cyto_c Cytochrome c Release Mitochondria->Cyto_c Bax_Bak->Mitochondria Translocation to Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 FADD FADD Recruitment Death_Receptors->FADD Caspase_8 Caspase-8 Activation FADD->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with Piperazine-Containing Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving piperazine-containing boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with piperazine-containing boronic esters often low-yielding?

A1: Several factors can contribute to low yields in Suzuki reactions with these substrates. The primary challenges include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the piperazine ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, lower product yields.[1]

  • Protodeboronation: This is an undesired side reaction where the C-B bond of the boronic ester is cleaved and replaced by a hydrogen atom from a proton source (e.g., water) in the reaction mixture. This is a significant issue, particularly with electron-deficient heteroaryl boronic acids.[1][2]

  • Poor Solubility: Piperazine-containing compounds can have poor solubility in common organic solvents, which can hinder the reaction rate.[1]

  • Homocoupling: An unwanted side reaction that leads to the formation of a symmetrical biaryl product from the coupling of two boronic ester molecules or two aryl halide molecules.[1][2]

Q2: What is the benefit of using a piperazine-containing boronic ester over a boronic acid?

A2: Boronic esters, such as pinacol esters, are often used to mitigate some of the issues associated with boronic acids. They can offer increased stability and may help to slowly release the corresponding boronic acid into the reaction mixture. This "slow-release" strategy can minimize the concentration of the free boronic acid, which can reduce the rate of side reactions like protodeboronation.[2][3]

Q3: Can the unprotected N-H group on the piperazine ring interfere with the reaction?

A3: Yes, the presence of a free N-H group on the piperazine moiety can complicate the reaction. This acidic proton can react with the base, and the nitrogen atom can contribute to catalyst inhibition.[4] While some protocols are developed for unprotected nitrogen-rich heterocycles, protection of the N-H group (e.g., as a Boc carbamate) is a common strategy to improve reaction outcomes.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no yield of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed catalyst_check Is the catalyst system appropriate for N-heterocycles? start->catalyst_check ligand_solution Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or use a pre-catalyst. catalyst_check->ligand_solution Yes deboronation_check Is protodeboronation suspected? catalyst_check->deboronation_check No ligand_solution->deboronation_check deboronation_solution Use stable boronate esters (pinacol). Run under anhydrous conditions. deboronation_check->deboronation_solution Yes solubility_check Are starting materials fully dissolved? deboronation_check->solubility_check No deboronation_solution->solubility_check solubility_solution Screen different solvents (e.g., dioxane, THF, DMF, toluene, often with water). Increase reaction temperature. solubility_check->solubility_solution No success Yield Improved solubility_check->success Yes solubility_solution->success

Caption: A troubleshooting workflow for addressing low yields in Suzuki reactions.

Detailed Steps:

  • Evaluate the Catalyst and Ligand:

    • Problem: Standard palladium catalysts may be poisoned by the piperazine nitrogen.

    • Solution: Switch to a catalyst system known to be effective for nitrogen-containing heterocycles. This often involves using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] The use of pre-formed palladium precatalysts can also be beneficial.[1][4]

  • Minimize Protodeboronation:

    • Problem: The boronic ester is being cleaved before it can couple.

    • Solution:

      • Use more stable boronate esters, with pinacol esters being a common choice.[2]

      • Ensure anhydrous reaction conditions by using dry solvents and reagents, and running the reaction under an inert atmosphere (Argon or Nitrogen).[1]

  • Address Solubility Issues:

    • Problem: One or more of the starting materials are not fully dissolved.

    • Solution:

      • Screen a variety of solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with a small amount of water.[1]

      • Gently increasing the reaction temperature can also improve solubility.[1]

  • Optimize the Base:

    • Problem: The chosen base may be too strong or too weak, or it may be contributing to side reactions.

    • Solution: The choice of base is critical. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The base helps to activate the boronic ester for transmetalation.[5][6] For substrates sensitive to hydrolysis, a milder base like KF might be considered.[5]

Issue 2: Significant Homocoupling Byproduct

Problem: You are observing a significant amount of the homocoupled product of your aryl halide or boronic ester.

Solution:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids/esters.[1] Degas the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[1]

  • Use a Pre-catalyst: Some palladium(II) sources can mediate homocoupling. Using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species can sometimes mitigate this issue.

Experimental Protocols & Data

General Protocol for Suzuki Coupling with a Piperazine-Containing Boronic Ester

This is a general starting point; optimization will likely be required for specific substrates.

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), the piperazine-containing boronic ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Reaction Conditions for Nitrogen-Containing Heterocycles

The following table summarizes conditions that have been successfully used for Suzuki couplings of nitrogen-containing heterocycles, which can serve as a starting point for optimization with piperazine-containing substrates.

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
P2 (2.0–3.5)-K₃PO₄dioxane/H₂O100Good to Excellent[4]
P1 (1.0–1.5)-K₃PO₄dioxane/H₂O6091-99[4]
Pd(dppf)Cl₂ (10)-Na₃PO₄dioxane/H₂O100Modest to Good[7]
Pd/PCy₃PCy₃K₃PO₄dioxane/H₂ORT to 100Good[8]
PdCl₂(PPh₃)₂ (5)-K₂CO₃Toluene/EtOH/H₂OReflux55 (model)[9][10]

P1 and P2 are specific Buchwald precatalysts.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting as each step can be a potential point of failure.

SuzukiCycle cluster_steps Catalytic Steps pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Ar-X transmetalation Transmetalation pd2_ar_ar Ar-Pd(II)-Ar' L2 pd2_complex->pd2_ar_ar Ar'-B(OR)2 Base ar_b Ar'-B(OR)2 base Base pd2_ar_ar->pd0 Ar-Ar' reductive_elim Reductive Elimination product Ar-Ar' ar_x Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column or requires very high polarity solvent. 1. Strong adsorption to silica gel: The Lewis acidic boron atom and polar functional groups (acetyl, piperazinyl) can interact strongly with the acidic silanol groups on the silica surface.[1][2] 2. On-column decomposition: The pinacol ester may be hydrolyzing to the more polar boronic acid on the acidic silica gel.1. Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine or another volatile base to neutralize the acidic sites.[1] 2. Use boric acid-impregnated silica gel: This can reduce the Lewis basicity of the silica gel and suppress over-adsorption.[2] 3. Choose a less polar stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[3] 4. Optimize the solvent system: Employ a more polar solvent system from the start, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Product co-elutes with impurities. 1. Inadequate separation: The chosen solvent system may not have sufficient resolving power for the product and closely related impurities. 2. Overloading the column: Applying too much crude material can lead to broad peaks and poor separation.1. Fine-tune the eluent system: Perform thorough TLC analysis with various solvent mixtures to find the optimal separation conditions. A shallow gradient during elution can improve resolution. 2. Reduce the amount of loaded sample: A general rule is to load 1-5% of the silica gel weight. 3. Consider alternative chromatography modes: Reverse-phase chromatography could be an option if the impurities have significantly different polarities.
Product appears to be decomposing on the column (streaking on TLC, low recovery). 1. Hydrolysis of the boronic ester: The presence of water in the solvents or on the silica gel can lead to the formation of the corresponding boronic acid.[4] 2. Acid-sensitivity of the compound: The acidic nature of standard silica gel can cause degradation of sensitive functional groups.1. Use anhydrous solvents and dry silica gel: Ensure all solvents are properly dried and consider drying the silica gel in an oven before use. 2. Perform the chromatography quickly: Minimize the time the compound spends on the column.[5] 3. Add a stabilizing agent: As mentioned, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help. 4. Alternative purification: If decomposition is severe, consider recrystallization or converting the ester to a more stable derivative (e.g., a BF3K salt) for purification.[6]
Difficulty visualizing the product on TLC plates. 1. Poor UV activity: The compound may not have a strong chromophore.1. Use a suitable staining method: Stains such as potassium permanganate, ceric ammonium molybdate, or iodine vapor can be used to visualize the spots.

Troubleshooting Workflow Diagram

G start Problem Identified During Column Chromatography issue1 Product Not Eluting / High Polarity Elution start->issue1 issue2 Co-elution with Impurities start->issue2 issue3 Product Decomposition / Low Recovery start->issue3 solution1a Deactivate Silica (e.g., with Et3N) issue1->solution1a solution1b Use Boric Acid-Treated Silica issue1->solution1b solution1c Try Alumina (Neutral/Basic) issue1->solution1c solution2a Optimize Solvent System via TLC issue2->solution2a solution2b Reduce Sample Load issue2->solution2b solution3a Use Anhydrous Conditions issue3->solution3a solution3b Perform Chromatography Quickly issue3->solution3b solution3c Consider Recrystallization issue3->solution3c end Successful Purification solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Due to the presence of the polar acetyl and piperazinyl groups, a moderately polar solvent system is a good starting point. Begin with TLC analysis using a mixture of ethyl acetate and hexanes. A gradient elution on the column, starting from a low polarity (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is recommended. For more polar impurities, a system of dichloromethane and methanol might be necessary.

Q2: My compound is sticking to the top of the silica gel column. What should I do?

A2: This is a common issue with boronic esters due to their interaction with silica gel.[1] You can try deactivating the silica gel by adding 1-2% triethylamine to your eluent. Alternatively, using neutral alumina as the stationary phase can mitigate this problem.[3] Another approach is to use boric acid-impregnated silica gel.[2]

Q3: I am observing a new, more polar spot on my TLC after running the column. What could this be?

A3: This new spot is likely the corresponding boronic acid, formed by the hydrolysis of the pinacol ester on the acidic silica gel.[4] To avoid this, ensure you are using anhydrous solvents, and consider deactivating the silica gel with a base as described above.

Q4: Can I use reverse-phase chromatography for purification?

A4: While normal-phase chromatography is more common, reverse-phase HPLC can be used. However, be aware that the aqueous mobile phases can promote the hydrolysis of the pinacol ester.[4][7] If you choose this method, using aprotic organic solvents with minimal water content is advisable.

Q5: Is it necessary to purify the crude product, or can it be used directly in the next step?

A5: This depends on the tolerance of your subsequent reaction to impurities. If the next step is sensitive to residual reagents or byproducts, purification is crucial. For reactions like Suzuki couplings, crude boronic esters are sometimes used, but this can affect the reaction yield and the purity of the final product.

Experimental Protocol

The following is a representative protocol for the purification of this compound by flash column chromatography. This protocol is based on general methods for similar compounds and should be optimized for your specific crude material.

1. Preparation of the Stationary Phase:

  • Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

  • Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • For deactivation (optional but recommended): Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • In a separate flask, add a small amount of silica gel and the dissolved crude product.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity solvent system.

  • Gradually increase the polarity of the eluent. A suggested gradient is from 10% to 70% ethyl acetate in hexanes. The optimal gradient should be determined by prior TLC analysis.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation prep_silica Prepare Silica Gel Slurry (Optional: Add Et3N) pack_column Pack Column prep_silica->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Product dry_load Dry Load onto Silica prep_sample->dry_load dry_load->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester (CAS 1218791-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester?

The primary side products encountered in Suzuki-Miyaura reactions with this electron-rich aryl boronic ester are:

  • Homocoupling of the Boronic Ester: Formation of a symmetrical biaryl product arising from the coupling of two molecules of the boronic ester. This is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling.

  • Protodeboronation: Replacement of the boronic ester group with a hydrogen atom, leading to the formation of 1-acetyl-4-phenylpiperazine. This side reaction is often promoted by the presence of water and strong bases. The electron-donating nature of the piperazine substituent can make the C-B bond more susceptible to cleavage.

  • Dehalogenation of the Coupling Partner: The aryl halide coupling partner can undergo reduction, where the halogen atom is replaced by a hydrogen atom.

  • Palladium Black Formation: Precipitation of palladium metal from the reaction mixture, which reduces the concentration of the active catalyst and can lead to lower yields.

Q2: My reaction is showing low to no yield of the desired cross-coupled product. What are the first things I should check?

When troubleshooting a low-yielding Suzuki-Miyaura reaction with this substrate, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.

  • Inert Atmosphere: The presence of oxygen is a primary cause of boronic ester homocoupling and catalyst degradation. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are properly degassed.

  • Reagent Purity: Verify the purity of your boronic ester, aryl halide, and base. Boronic esters can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is critical. For substrates with basic amine groups, the choice of base can be particularly important to avoid undesired side reactions or catalyst inhibition.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupling Byproduct

Observation: The primary byproduct is the symmetrical biaryl derived from the boronic ester.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxygen Contamination Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Use of Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic ester to form the homocoupling product. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly converts to the active Pd(0) species. Adding a mild reducing agent may also help.[2]
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium catalyst is slow, it can allow more time for side reactions like homocoupling. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step.

Troubleshooting Workflow for Homocoupling

start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 degas Improve degassing procedure (sparge or freeze-pump-thaw). check_o2->degas No check_pd What is the palladium source? check_o2->check_pd Yes end Reduced Homocoupling degas->end pd0 Consider using a Pd(0) source or a more efficient precatalyst. check_pd->pd0 Pd(II) ligand Optimize the ligand to accelerate oxidative addition. check_pd->ligand Pd(0) pd0->end ligand->end

A workflow diagram for troubleshooting homocoupling.
Issue 2: Significant Protodeboronation

Observation: The major byproduct is 1-acetyl-4-phenylpiperazine, resulting from the cleavage of the C-B bond.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Presence of Water and Strong Base Protodeboronation is often accelerated by aqueous basic conditions.[3] Switch to anhydrous solvents and consider using a milder, non-hydroxide base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Finely powdering the base can also be beneficial.
Slow Transmetalation If the transmetalation step is slow, it provides a longer window for protodeboronation to occur. The choice of base is crucial for activating the boronic ester for transmetalation. For amine-containing substrates, careful screening of the base is recommended. Sometimes, using the boronic acid instead of the pinacol ester can alter the reaction kinetics.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature, which may require a more active catalyst system to achieve a reasonable reaction rate.[3]

Logical Flow for Addressing Protodeboronation

start High Protodeboronation check_conditions Review Reaction Conditions start->check_conditions base Switch to a milder, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃). check_conditions->base solvent Use anhydrous solvents. check_conditions->solvent temperature Lower the reaction temperature. check_conditions->temperature end Minimized Protodeboronation base->end solvent->end temperature->end

References

Troubleshooting low reactivity of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing its use in cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this compound.

Question 1: Why is my Suzuki-Miyaura coupling reaction resulting in a low or no yield of the desired product?

Answer:

Low yields with this substrate can stem from several factors, primarily related to the nitrogen-containing piperazine moiety and the stability of the boronic ester.

  • Catalyst Inactivation/Poisoning: The nitrogen atoms in the piperazine ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst. This is a common issue with nitrogen-containing heterocycles in Suzuki couplings.[1]

  • Protodeboronation: This is an undesired side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture. This is particularly a risk with electron-rich arylboronic acids.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.

  • Poor Solubility: The substrate or other reaction components may not be fully dissolved in the chosen solvent, impeding the reaction rate.[1]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1]

Question 2: How can I mitigate palladium catalyst poisoning by the piperazine group?

Answer:

Several strategies can be employed to minimize catalyst deactivation:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can "shield" the palladium center, preventing strong coordination with the piperazine nitrogens.[1] Examples of effective ligands include Buchwald ligands like XPhos, SPhos, and RuPhos.

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species in the presence of the substrate, which can minimize the opportunity for catalyst deactivation before the catalytic cycle begins.[1]

  • Slow Addition of the Boronic Ester: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]

Question 3: What are the best practices to prevent protodeboronation?

Answer:

To minimize the undesired cleavage of the C-B bond:

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial.

  • Careful Choice of Base: Strong bases can sometimes accelerate protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over the protodeboronation side reaction.[1]

Question 4: I am observing significant homocoupling of my boronic ester. How can I reduce this side reaction?

Answer:

Homocoupling of boronic acids or their esters is often promoted by the presence of oxygen.[1]

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a precatalyst that readily generates the active Pd(0) species can help to avoid an excess of Pd(II) at the beginning of the reaction, which can sometimes promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable?

A1: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids. They exhibit greater stability towards column chromatography and are less prone to dehydration to form boroxines. However, they can still undergo hydrolysis back to the boronic acid, especially in the presence of acid or base and water.

Q2: What is the role of the base in the Suzuki-Miyaura reaction?

A2: The base plays a crucial role in the catalytic cycle. It is required for the activation of the boronic ester, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Q3: Can I use this boronic ester with heteroaryl halides?

A3: Yes, Suzuki-Miyaura couplings are widely used for the synthesis of biaryls and heteroaryl-aryl compounds. However, couplings involving heteroaryl halides can present their own challenges, such as catalyst inhibition by the heteroaryl substrate itself. Careful selection of the catalyst and ligand system is crucial for success.

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, worked up, and analyzed.

Data Presentation

While specific comparative data for this compound is limited in published literature, the following table provides a qualitative guide to the performance of common palladium catalysts in Suzuki-Miyaura couplings of challenging substrates, such as those containing nitrogen heterocycles or other potentially coordinating groups. This information can be used as a starting point for catalyst screening.

Catalyst SystemTypical SubstratesExpected PerformanceKey Considerations
Pd(PPh₃)₄ Simple aryl bromides and iodidesModerate to good yields for less demanding substrates. May be less effective for this substrate due to potential catalyst poisoning.A common starting point, but often requires higher catalyst loading and temperatures.
Pd(dppf)Cl₂ Heteroaryl halides, sterically hindered substratesGood to excellent yields. Often a robust choice for challenging couplings.[2]The dppf ligand can stabilize the palladium center.
Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) Electron-rich and -poor aryl chlorides, bromides, and triflates; N-heterocyclesHigh yields under relatively mild conditions. Generally considered state-of-the-art for challenging Suzuki couplings.[3]The bulky and electron-rich nature of the ligands prevents catalyst deactivation.
Pd(OAc)₂ with P(t-Bu)₃ or PCy₃ Aryl bromides and chloridesCan be very effective, but the phosphine ligands are air-sensitive.Requires careful handling under an inert atmosphere.

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for your specific aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The concentration is typically in the range of 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Catalyst Poisoning by Piperazine? start->check_catalyst check_protodeboronation Protodeboronation? start->check_protodeboronation check_conditions Suboptimal Conditions? start->check_conditions check_solubility Solubility Issues? start->check_solubility check_oxygen Oxygen Contamination? start->check_oxygen solution_catalyst Use bulky, electron-rich ligands (XPhos, SPhos). Use Pd precatalyst. Slow addition of boronic ester. check_catalyst->solution_catalyst solution_protodeboronation Use anhydrous conditions. Screen different bases. Optimize temperature and time. check_protodeboronation->solution_protodeboronation solution_conditions Screen catalysts, ligands, bases, and solvents. check_conditions->solution_conditions solution_solubility Screen different solvents or solvent mixtures. Increase reaction temperature. check_solubility->solution_solubility solution_oxygen Thoroughly degas solvents. Maintain inert atmosphere. check_oxygen->solution_oxygen

Caption: Troubleshooting workflow for low reactivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² Desired Product reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_ester R²-B(pin) (Boronic Ester) boronic_ester->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Preventing protodeboronation of arylboronic acid pinacol esters during chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Arylboronic Acid Pinacol Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with arylboronic acid pinacol esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing protodeboronation during chromatographic purification.

Troubleshooting Guide: Preventing Protodeboronation During Chromatography

Issue: Significant decomposition (protodeboronation) of my arylboronic acid pinacol ester is observed after silica gel column chromatography.

Possible Causes and Solutions:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid, which is more susceptible to protodeboronation.[1][2][3]

    • Solution 1: Use Neutralized or Deactivated Silica Gel.

      • Boric Acid Impregnated Silica Gel: Prepare a slurry of silica gel in a saturated aqueous solution of boric acid, then evaporate the water. This has been shown to reduce the over-adsorption and decomposition of pinacol boronic esters.[4]

      • Triethylamine-Treated Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1-2% in the eluent), then evaporate the solvent.

    • Solution 2: Use an Alternative Stationary Phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for the purification of sensitive boronic esters.[5]

      • Reversed-Phase Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC using a C18 column with a mobile phase at high pH (e.g., pH 12.4) and an ion-pairing reagent can stabilize the pinacol ester.[1][2] A non-aqueous, aprotic diluent should be used for sample preparation.[1][2]

  • Presence of Water: Water, either in the solvents or adsorbed onto the silica gel, can facilitate the hydrolysis of the boronate ester.

    • Solution: Employ Anhydrous Conditions.

      • Use freshly distilled and dried solvents for your chromatography.

      • Dry the silica gel in an oven before use.

      • Ensure all glassware is thoroughly dried.

  • Solvent System: The choice of eluent can influence the stability of the boronic ester on the column.

    • Solution: Optimize the Eluent System.

      • Avoid highly protic solvents like methanol in large proportions if possible.

      • Aprotic solvents like hexanes, ethyl acetate, and dichloromethane are generally preferred.

      • Adding a small amount of a non-protic base like triethylamine to the eluent can help neutralize the silica gel surface.

Experimental Workflow for Purification on Boric Acid-Impregnated Silica Gel

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_silica Prepare Slurry: Silica Gel + Saturated Boric Acid Solution evap Evaporate Water (Rotary Evaporator) prep_silica->evap dry Dry Thoroughly (High Vacuum) evap->dry pack Pack Column with Boric Acid-Treated Silica dry->pack load Load Crude Arylboronic Ester pack->load elute Elute with Anhydrous Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, NMR) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate in vacuo combine->concentrate final_product final_product concentrate->final_product Pure Product

Caption: Workflow for purifying arylboronic acid pinacol esters.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for arylboronic acid pinacol esters?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[6] This side reaction consumes the starting material, leading to lower yields in subsequent reactions like Suzuki-Miyaura cross-couplings, and introduces impurities that can be difficult to separate from the desired product.[7][8]

Q2: What is the mechanism of protodeboronation on silica gel?

A2: The generally accepted mechanism involves two main steps. First, the pinacol ester undergoes hydrolysis to the corresponding arylboronic acid. This step can be catalyzed by the acidic silanol groups on the surface of the silica gel or by the presence of water. The resulting boronic acid is often less stable and can then undergo protodeboronation, particularly if the aryl group is electron-deficient.[9][10]

protodeboronation_mechanism ester Arylboronic Acid Pinacol Ester (Ar-B(pin)) hydrolysis Hydrolysis (H₂O, Silica Gel) ester->hydrolysis [1] boronic_acid Arylboronic Acid (Ar-B(OH)₂) hydrolysis->boronic_acid protodeboronation Protodeboronation boronic_acid->protodeboronation [2] product Protodeboronated Product (Ar-H) protodeboronation->product

Caption: Mechanism of protodeboronation on silica gel.

Q3: Are certain arylboronic acid pinacol esters more susceptible to protodeboronation?

A3: Yes. Arylboronic esters with electron-withdrawing groups on the aromatic ring are generally more prone to protodeboronation.[8][11] Additionally, some heteroaromatic boronic esters, such as those derived from pyridine, can be particularly unstable.[6][7]

Q4: How can I store my arylboronic acid pinacol esters to ensure their stability?

A4: To maintain the quality and stability of your arylboronic acid pinacol esters, they should be stored in a tightly sealed container in a dry and well-ventilated area. For long-term storage, refrigeration (below 4°C/39°F) is recommended.[8] Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent degradation.[8]

Q5: Besides chromatography, are there other methods to purify arylboronic acid pinacol esters?

A5: Yes, several other purification techniques can be employed:

  • Recrystallization: This is a viable option if the boronic ester is a solid and a suitable solvent system can be found.

  • Derivatization: The crude boronic ester can be converted to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a diethanolamine adduct, which can be more easily purified by crystallization or chromatography.[7][12][13][14] The protecting group can then be removed to yield the pure boronic acid.

  • Extraction: In some cases, a liquid-liquid extraction can be used to remove certain impurities.

Quantitative Data Summary

The stability of boronic acids and their esters is highly dependent on the substituents and the reaction conditions. The following table summarizes the relative stability of different boronic species under basic conditions.

Aryl SubstituentBoronic SpeciesRelative Stability (Half-life at pH 13, 70°C in 50% aq. dioxane)Reference
2,6-DifluorophenylBoronic Acid~5 seconds[11]
2,6-DifluorophenylPinacol EsterSignificantly more stable than the boronic acid[9]
PhenylBoronic AcidStable[6]
2-PyridylBoronic AcidProne to rapid protodeboronation at neutral pH[6][7]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid pinacol ester, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the recommended chromatography methods above (e.g., boric acid-treated silica gel).[15]

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

Materials:

  • Silica gel (for column chromatography)

  • Boric acid

  • Deionized water

  • A round-bottom flask

Procedure:

  • Prepare a saturated solution of boric acid in deionized water at room temperature.

  • Add the silica gel to a round-bottom flask.

  • Add the saturated boric acid solution to the silica gel to form a free-flowing slurry.

  • Remove the water via rotary evaporation until a dry, free-flowing powder is obtained.

  • Further dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual water. The silica gel is now ready to be used for column chromatography.[4]

References

Hydrolytic stability of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester at physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the hydrolytic stability of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester at physiological pH. Below are frequently asked questions (FAQs) and a troubleshooting guide to address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic stability of this compound at physiological pH?

Q2: What are the primary degradation pathways for this compound in aqueous media?

A2: The primary degradation pathways for boronic acid pinacol esters like this one include:

  • Hydrolysis: This is the most common degradation pathway in aqueous environments, leading to the formation of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid and pinacol. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, which may be influenced by the presence of air or other oxidizing agents.

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source, such as water, which results in the replacement of the boronic ester group with a hydrogen atom. This can be a significant issue, leading to reduced yields in applications like cross-coupling reactions.

  • Trimerization (Boroxine Formation): Under anhydrous conditions, the boronic acid product of hydrolysis can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. While often reversible, this can complicate analysis and quantification.

Q3: How does the substituent group [4-(4-Acetyl-1-piperazinyl)] influence the hydrolytic stability?

A3: The electronic properties of substituents on the phenyl ring can influence the rate of hydrolysis. Electron-donating groups can reduce the rate of hydrolysis, while electron-withdrawing groups can accelerate it. The 4-(4-Acetyl-1-piperazinyl) group is generally considered to be electron-donating, which might confer slightly greater stability compared to unsubstituted phenylboronic acid pinacol ester. However, experimental verification is necessary to confirm this.

Q4: What analytical techniques are suitable for monitoring the hydrolysis of this compound?

A4: Several analytical techniques can be employed to monitor the hydrolysis of boronic acid pinacol esters:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for separating the pinacol ester from its more polar hydrolysis product, the boronic acid.[2] Care must be taken to avoid on-column hydrolysis, which can be mitigated by using a high percentage of organic solvent in the mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹⁹F): NMR can be used to monitor the disappearance of the pinacol ester signals and the appearance of signals corresponding to the boronic acid and pinacol in real-time.

  • UV-Vis Spectroscopy: If there is a sufficient difference in the UV-Vis absorbance spectra of the ester and the corresponding boronic acid, this technique can be used for kinetic studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound in solution. The compound is inherently unstable at physiological pH. The buffer composition may be accelerating hydrolysis.Prepare solutions fresh immediately before use. Store stock solutions in anhydrous organic solvents at low temperatures. If possible, conduct experiments at a lower pH and shorter time frames. Consider using a buffer system known to minimize boronic ester hydrolysis.
Inconsistent results in biological assays. Hydrolysis of the pinacol ester to the free boronic acid is occurring at different rates between experiments. The free boronic acid may have different activity or properties.Precisely control the incubation time and pH. Monitor the extent of hydrolysis in your assay medium. Consider if the active species is the ester or the boronic acid and design experiments accordingly.
Difficulty in analyzing the compound by RP-HPLC. On-column hydrolysis is leading to peak broadening or appearance of the boronic acid peak. The boronic acid is highly polar and may not be well-retained.Use a mobile phase with a high organic content. Employ a fast gradient to minimize analysis time. Consider using a C18 column with end-capping to reduce silanol interactions. Operating at a higher pH (if the column allows) can sometimes improve the peak shape of the boronic acid.
Low yields in cross-coupling reactions. Protodeboronation is occurring as a significant side reaction.Ensure anhydrous reaction conditions. Use a non-protic solvent. Choose a base that is less likely to promote protodeboronation.

Experimental Protocol: Monitoring Hydrolytic Stability by RP-HPLC

This protocol provides a general method for determining the hydrolytic stability of this compound at physiological pH.

1. Materials and Reagents:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh and dissolve the boronic acid pinacol ester in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C when not in use.

  • Working Solution (100 µM): Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Prepare this solution immediately before starting the experiment.

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm)

  • Injection Volume: 10 µL

4. Hydrolysis Experiment:

  • Incubate the 100 µM working solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.

  • Immediately quench the hydrolysis by diluting the aliquot with a 1:1 mixture of acetonitrile and water, and store at 4°C until analysis.

  • Analyze the samples by RP-HPLC.

5. Data Analysis:

  • Identify the peaks corresponding to the this compound and its hydrolyzed product, the corresponding boronic acid.

  • Calculate the peak area for the pinacol ester at each time point.

  • Plot the percentage of the remaining pinacol ester against time.

  • From this plot, the half-life (t₁/₂) of the compound under these conditions can be determined.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound at pH 7.4 and 37°C.

Time (minutes)% Remaining Ester
0100
1585
3072
6051
12026
2407

Note: This data is for illustrative purposes only and should be experimentally determined.

Visualizations

Hydrolysis_Workflow cluster_prep Solution Preparation cluster_exp Hydrolysis Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Dilute to 100 µM in PBS (pH 7.4) stock->working incubate Incubate at 37°C working->incubate sample Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sample quench Quench with ACN:H₂O sample->quench hplc RP-HPLC Analysis quench->hplc data Data Processing (% Remaining Ester vs. Time) hplc->data half_life Determine Half-Life (t₁/₂) data->half_life

Caption: Experimental workflow for determining the hydrolytic stability.

Degradation_Pathways cluster_products Degradation Products start 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester hydrolysis Boronic Acid + Pinacol start->hydrolysis Hydrolysis (H₂O, pH 7.4) oxidation Oxidized Products start->oxidation Oxidation (e.g., Air) protodeboronation Des-boronated Compound start->protodeboronation Protodeboronation (H⁺ source) trimerization Boroxine (from Boronic Acid) hydrolysis->trimerization Dehydration (Anhydrous conditions)

Caption: Primary degradation pathways for the boronic acid pinacol ester.

References

Side reactions of boronic esters like homocoupling and dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions with boronic esters, specifically homocoupling and dehalogenation, often observed during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic ester homocoupling and why is it a problem?

A1: Homocoupling is an undesired side reaction where two molecules of a boronic acid or ester couple to form a symmetrical biaryl byproduct. This reaction consumes the boronic reagent, leading to a reduced yield of the desired cross-coupling product and complicating purification due to the structural similarity between the byproduct and the target molecule.[1]

Q2: What are the primary causes of boronic ester homocoupling?

A2: The main contributors to homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic ester. Pd(II) precursors can also directly react with the boronic ester, generating the homocoupled product.[3]

Q3: What is dehalogenation and what causes it?

A3: Dehalogenation is a side reaction where the halogen atom of the aryl or vinyl halide starting material is replaced by a hydrogen atom. This leads to a hydrodehalogenated byproduct, reducing the yield of the desired cross-coupling product.[4] Common causes include the presence of hydride sources in the reaction mixture (e.g., solvents like DMF or alcohols, and amine bases), highly active catalysts, and elevated reaction temperatures.[4]

Q4: How can I detect homocoupling and dehalogenation in my reaction?

A4: These side reactions can be identified by analyzing the crude reaction mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of unexpected spots on TLC or peaks in GC-MS and NMR corresponding to the mass and structure of the homocoupled or dehalogenated byproduct are clear indicators.

Q5: Are certain boronic esters or aryl halides more prone to these side reactions?

A5: Yes, electron-rich boronic esters can be more susceptible to homocoupling. For dehalogenation, the carbon-halogen bond strength is a key factor; aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides under similar conditions.[5]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

If you observe a significant amount of the homocoupled product, consult the following troubleshooting guide.

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw or prolonged inert gas sparging) start->degas Oxygen present? catalyst Change Palladium Source (Use Pd(0) source or pre-catalyst) start->catalyst Using Pd(II)? degas->catalyst ligand Optimize Ligand (Use bulky, electron-rich phosphine ligands) catalyst->ligand addition Slow Addition of Boronic Ester ligand->addition temp Lower Reaction Temperature addition->temp end Homocoupling Minimized temp->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Quantitative Data on Homocoupling Mitigation

ParameterCondition 1Yield of Desired Product (%)Yield of Homocoupled Product (%)Reference
Palladium Source Pd(OAc)₂Variable, often lowerCan be significant[6]
Pd(PPh₃)₄ (Pd(0))Generally higherReduced[6]
Oxygen Level AtmosphericLowerHigh[7]
Degassed (N₂ sparge)HigherSignificantly Reduced[7]
Ligand PPh₃ModerateVariable[8]
SPhos (Bulky, electron-rich)HighLow[9]
Issue 2: Significant Formation of Dehalogenation Byproduct

If dehalogenation is a prominent side reaction, refer to the following guide.

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start High Dehalogenation Observed base Optimize Base (Switch from amine to inorganic base, e.g., K₂CO₃) start->base Using amine base? solvent Change Solvent (Avoid hydride-donating solvents like DMF, alcohols) start->solvent Using protic/hydride donor solvent? base->solvent ligand Screen Ligands (Use bulky, electron-rich phosphine ligands) solvent->ligand temp Lower Reaction Temperature ligand->temp end Dehalogenation Minimized temp->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Quantitative Data on Dehalogenation Mitigation

ParameterCondition 1Yield of Desired Product (%)Yield of Dehalogenated Product (%)Reference
Base Triethylamine (amine base)LowerCan be significant[4]
K₂CO₃ (inorganic base)HigherReduced[4]
Solvent DioxaneLowerHigher[10]
TolueneHigherLower[10]

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.2-1.5 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Bulky, electron-rich phosphine ligand (if not using a pre-formed catalyst)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inorganic base (e.g., K₃PO₄, 2.0 equiv)

  • Schlenk flask or glovebox

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Degassing the Solvent: Rigorously degas the solvent by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.[2]

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, base, and palladium catalyst. Add the degassed solvent via syringe.

  • Slow Reagent Addition: In a separate flask, dissolve the boronic ester in a minimal amount of the degassed solvent. Add the boronic ester solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic ester low, thus disfavoring homocoupling.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Minimizing Dehalogenation in Cross-Coupling Reactions

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Coupling partner (e.g., boronic ester, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous, aprotic, non-hydride donating solvent (e.g., Toluene, Dioxane)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Schlenk flask or glovebox

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Degassing the Solvent: Degas the chosen solvent thoroughly.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, coupling partner, palladium catalyst, ligand, and inorganic base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the lowest effective temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of dehalogenation.[4] Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in the protocol for minimizing homocoupling.

Signaling Pathways and Logical Relationships

Mechanism of Homocoupling (Oxygen-Mediated)

Homocoupling_Mechanism Pd0 Pd(0)L_n (Active Catalyst) PdII Pd(II)L_n Pd0->PdII Oxidation O2 O₂ O2->PdII Intermediate1 [L_nPd(II)-R]⁺ PdII->Intermediate1 BoronicEster1 R-B(OR')₂ BoronicEster1->Intermediate1 Transmetalation Intermediate2 [R-Pd(II)L_n-R] Intermediate1->Intermediate2 BoronicEster2 R-B(OR')₂ BoronicEster2->Intermediate2 Transmetalation Intermediate2->Pd0 Reduction Homocoupled R-R (Homocoupled Product) Intermediate2->Homocoupled Reductive Elimination

Caption: Oxygen-mediated pathway for boronic ester homocoupling.

Mechanism of Dehalogenation

Dehalogenation_Mechanism Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdH Ar-Pd(II)L_n-H OxAdd->PdH Hydride Transfer HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->PdH PdH->Pd0 Dehalogenated Ar-H (Dehalogenated Product) PdH->Dehalogenated Reductive Elimination

Caption: General mechanism for the dehalogenation of aryl halides.

References

Technical Support Center: Post-Reaction Purification of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. The focus is on the effective removal of the pinacol byproduct following its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the pinacol byproduct and why is its removal necessary?

A1: Pinacol is a common byproduct when using boronic acid pinacol esters in reactions like the Suzuki-Miyaura coupling. Its removal is crucial as it can interfere with subsequent reaction steps, complicate product characterization, and affect the purity and yield of the final compound.

Q2: What are the general properties of the pinacol byproduct that I should be aware of for purification?

A2: Pinacol (2,3-dimethylbutane-2,3-diol) is a white solid at room temperature. It is moderately soluble in water and highly soluble in many common organic solvents such as ethanol, ether, and hot water.[1][2][3] This solubility profile is key to designing effective purification strategies.

Q3: What are the primary methods for removing the pinacol byproduct?

A3: The most common and effective methods for removing the pinacol byproduct include:

  • Liquid-Liquid Extraction: Exploiting the differential solubility of the desired product and pinacol between two immiscible liquid phases.

  • Column Chromatography: Separating compounds based on their differential adsorption onto a stationary phase.

  • Recrystallization: Purifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

  • Chemical Conversion: Converting the pinacol boronate ester to a species that is more easily separated, for example, through transesterification.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification process.

Issue 1: Pinacol byproduct remains in the organic layer after liquid-liquid extraction.

Possible Cause & Suggested Solution

  • Inadequate solvent selection: The organic solvent used may have a high affinity for both your product and the pinacol.

    • Troubleshooting:

      • Perform small-scale solubility tests to identify an organic solvent where your product is highly soluble, and pinacol is less soluble, or vice-versa with an immiscible aqueous phase.

      • A typical workup for reactions involving piperazine-containing compounds involves diluting the reaction mixture with a solvent like ethyl acetate and washing with water or brine.[4] This can be a good starting point.

      • Consider a multi-step extraction. First, use a nonpolar solvent like hexane to selectively extract some of the pinacol, as the desired product is likely less soluble in highly nonpolar solvents.[5] Then, proceed with a more polar solvent like ethyl acetate for extracting your product.

  • Insufficient number of extractions: A single extraction may not be sufficient to remove all of the pinacol.

    • Troubleshooting: Perform multiple extractions (typically 3-5) with the aqueous phase to maximize the removal of the water-soluble pinacol.

Issue 2: Poor separation of the product and pinacol during column chromatography.

Possible Cause & Suggested Solution

  • Standard silica gel issues: Boronic acid pinacol esters can sometimes be challenging to purify using conventional silica gel chromatography due to their potential for hydrolysis or strong interaction with the silica.

    • Troubleshooting:

      • Use Boric Acid-Impregnated Silica Gel: This has been shown to be effective for the purification of pinacol boronic esters by suppressing over-adsorption.[1]

      • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Co-elution of product and pinacol: The chosen solvent system may not be providing adequate resolution.

    • Troubleshooting:

      • Employ a shallow gradient during flash column chromatography to improve separation.

      • Consider using a different stationary phase, such as neutral alumina, if silica gel proves ineffective.

Issue 3: Product co-precipitates with pinacol during recrystallization.

Possible Cause & Suggested Solution

  • Inappropriate solvent system: The solvent system may be causing both the product and the pinacol to crystallize out of solution.

    • Troubleshooting:

      • Systematic Solvent Screening: The ideal recrystallization solvent will dissolve the product and pinacol at high temperatures, but only the product should crystallize upon cooling, leaving the pinacol in the mother liquor.

      • Experiment with mixed solvent systems. A good approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, allow the solution to cool slowly.

      • A technique reported to be effective for removing pinacol is to dissolve the crude material in a minimal amount of a solvent and then layer a nonpolar solvent like hexanes on top. Cooling this mixture can cause the pinacol to leach into the hexane layer, which can then be decanted.[5]

Data Presentation

The following table summarizes the expected solubility of the key components involved in a typical reaction mixture before purification. This information is crucial for designing an effective separation strategy.

CompoundExpected Solubility in WaterExpected Solubility in Common Organic Solvents (e.g., Ethyl Acetate, Dichloromethane)Expected Solubility in Nonpolar Solvents (e.g., Hexane)
This compound LowHighModerate to Low
Pinacol (Byproduct) Moderate[1]High[1]Moderate
Unreacted Aryl Halide (Starting Material) LowHighHigh
Palladium Catalyst/Ligands InsolubleVaries (often soluble)Varies

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Pinacol Removal
  • Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent in which your product, this compound, is highly soluble (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 2 and 3) at least two more times to maximize the removal of pinacol.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography on Boric Acid-Impregnated Silica Gel
  • Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., methanol). Evaporate the solvent to obtain the modified silica gel.

  • Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent identified in the previous step.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Below is a diagram illustrating a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound, followed by the purification steps to remove the pinacol byproduct.

Suzuki_Miyaura_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification ArylHalide Aryl Halide ReactionVessel Reaction Mixture ArylHalide->ReactionVessel BoronicEster 4-(4-Acetyl-1-piperazinyl) phenylboronic Acid Pinacol Ester BoronicEster->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel CrudeProduct Crude Product (contains Pinacol byproduct) ReactionVessel->CrudeProduct Heat Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) CrudeProduct->Extraction Chromatography Column Chromatography (Boric Acid-Silica) Extraction->Chromatography Further Purification PureProduct Pure Product Extraction->PureProduct If Sufficiently Pure Recrystallization Recrystallization Chromatography->Recrystallization If Solid Chromatography->PureProduct Recrystallization->PureProduct

Caption: Workflow for Suzuki-Miyaura coupling and subsequent purification.

References

Addressing poor solubility of piperazine boronic esters in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of piperazine boronic esters in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine boronic ester poorly soluble in my reaction solvent?

A1: The solubility of piperazine boronic esters is influenced by a combination of factors related to both the piperazine and the boronic ester moieties. The piperazine ring, being a polar and basic functional group, can lead to strong intermolecular interactions, such as hydrogen bonding, which may hinder dissolution in nonpolar organic solvents. The boronic ester portion, while generally improving solubility compared to the corresponding boronic acid, still contributes to the overall polarity of the molecule. The nature and substitution pattern on both the piperazine ring and the aryl group of the boronic ester also play a significant role.

Q2: I am using a common solvent for Suzuki-Miyaura coupling like toluene, and my piperazine boronic ester is not dissolving. What should I do?

A2: While toluene is a common solvent for Suzuki-Miyaura reactions, it is relatively nonpolar and may not be suitable for highly polar piperazine boronic esters. You could consider switching to a more polar aprotic solvent such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF). Alternatively, using a co-solvent system by adding a small amount of a more polar solvent to your toluene could improve solubility.

Q3: Can the choice of protecting group on the piperazine nitrogen affect solubility?

A3: Absolutely. A common protecting group like tert-butyloxycarbonyl (Boc) is often used to decrease the polarity and basicity of the piperazine nitrogen.[1] This can significantly improve solubility in less polar organic solvents. If you are working with an unprotected piperazine boronic ester, consider if a protected version is available or synthetically accessible.

Q4: Does the type of boronic ester (e.g., pinacol vs. neopentyl glycol) matter for solubility?

A4: Yes, the diol used to form the boronic ester can influence solubility. Pinacol esters are widely used and generally offer good solubility and stability.[2] However, other esters, such as those derived from neopentyl glycol, might offer different solubility profiles that could be advantageous in specific solvent systems.

Q5: My compound seems to be degrading upon heating to improve solubility. What are my options?

A5: Boronic esters can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. If you suspect degradation, it is crucial to minimize exposure to water and consider alternative solubilization methods that do not require high heat. These can include sonication at room temperature, using a co-solvent system, or exploring different solvent options.

Troubleshooting Guides

Issue 1: Piperazine Boronic Ester Precipitates During Reaction

Initial Checks:

  • Confirm Reagent Purity: Impurities can sometimes reduce solubility or act as nucleation points for precipitation.

  • Moisture Content: Ensure your solvent is anhydrous, as water can promote hydrolysis to the less soluble boronic acid.

Troubleshooting Steps:

  • Solvent System Modification:

    • Increase Polarity: If using a nonpolar solvent (e.g., toluene, hexanes), switch to or add a co-solvent with higher polarity like THF, 1,4-dioxane, or DMF.

    • Heated Solvent: While exercising caution against degradation, adding the reagent to a pre-heated solvent can sometimes maintain solubility.

  • Temperature Adjustment:

    • Gradual Heating: Slowly increase the reaction temperature while monitoring for dissolution. Be mindful of the compound's stability.

  • Sonication:

    • Utilize an ultrasonic bath to aid in the dissolution of suspended particles without excessive heating.

Logical Flow for Troubleshooting Precipitation

G start Precipitation Observed check_purity Verify Reagent Purity and Anhydrous Conditions start->check_purity modify_solvent Modify Solvent System (Increase Polarity or Use Co-solvent) check_purity->modify_solvent adjust_temp Adjust Temperature (Gradual Heating) modify_solvent->adjust_temp sonicate Apply Sonication adjust_temp->sonicate reassess Reassess Reaction Conditions sonicate->reassess success Issue Resolved reassess->success Soluble failure Consult Further Literature reassess->failure Insoluble

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

Table 1: Qualitative Solubility of Representative Piperazine Boronic Esters

The following table provides a qualitative summary of the expected solubility of different piperazine boronic esters in common organic solvents based on general principles of organic chemistry. "Good" indicates that the compound is likely to dissolve at a reasonable concentration for synthetic applications (e.g., >0.1 M). "Moderate" suggests partial solubility, and "Poor" indicates low solubility.

CompoundTolueneTHF (Tetrahydrofuran)DioxaneDMF (Dimethylformamide)Dichloromethane (DCM)
Piperazine-4-boronic acid, pinacol ester (unprotected)PoorModerateGoodGoodModerate
N-Boc-piperazine-4-boronic acid, pinacol esterModerateGoodGoodGoodGood
4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol esterPoorModerateModerateGoodModerate
N-(Methyl)-piperazine derivative of phenylboronic acidPoorModerateGoodGoodModerate

Note: This table is a qualitative guide. Actual solubility can vary based on the specific substitution on the aromatic ring and the purity of the compound.

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

Objective: To determine the qualitative and semi-quantitative solubility of a piperazine boronic ester in a specific organic solvent.

Materials:

  • Piperazine boronic ester of interest

  • Candidate organic solvents (e.g., Toluene, THF, Dioxane, DMF, DCM)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Add a known volume of the chosen solvent (e.g., 1 mL) to a clean, dry vial containing a small stir bar.

  • Initial Addition: Weigh a small, precise amount of the piperazine boronic ester (e.g., 5 mg) and add it to the solvent.

  • Dissolution Attempt (Room Temperature):

    • Cap the vial and stir vigorously using a magnetic stirrer for 10-15 minutes.

    • Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid dissolves completely, continue adding pre-weighed portions of the compound (e.g., 5 mg at a time), stirring thoroughly after each addition until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Effect of Temperature: If solubility is poor at room temperature, gently warm the mixture in a water bath while stirring. Observe if the solid dissolves. Allow the solution to cool to room temperature to check for precipitation.

  • Reporting: Report the solubility as mg/mL or mol/L. Note the temperature at which the measurement was taken.

Experimental Workflow for Solubility Determination

G start Start add_solvent Add 1 mL of Solvent to Vial start->add_solvent add_solute Add 5 mg of Piperazine Boronic Ester add_solvent->add_solute stir Stir at Room Temperature add_solute->stir observe Observe for Dissolution stir->observe add_more Add another 5 mg of Solute observe->add_more Dissolved heat Gently Heat Mixture observe->heat Not Dissolved add_more->stir observe_heat Observe for Dissolution heat->observe_heat report_rt Report Solubility at RT observe_heat->report_rt Not Dissolved report_heated Report Solubility with Heating observe_heat->report_heated Dissolved end End report_rt->end report_heated->end

Caption: Workflow for experimental solubility determination.

Protocol 2: Small-Scale Co-solvent Screening for Improved Solubility

Objective: To quickly identify an effective co-solvent system to improve the solubility of a piperazine boronic ester for a chemical reaction.

Materials:

  • Piperazine boronic ester

  • Primary reaction solvent (e.g., Toluene)

  • A selection of co-solvents (e.g., THF, Dioxane, DMF, NMP)

  • Small vials

  • Micropipettes

Procedure:

  • Setup: In a series of small, labeled vials, place a small, equal amount of the piperazine boronic ester (e.g., 2-3 mg).

  • Primary Solvent: To each vial, add a volume of the primary reaction solvent that is known to not fully dissolve the compound (e.g., 0.5 mL of Toluene).

  • Co-solvent Addition: To each vial, add a small, measured volume (e.g., 50 µL, ~10% v/v) of a different co-solvent.

  • Observation: Vortex or stir each vial at room temperature and observe which co-solvent system leads to the complete dissolution of the solid.

  • Optimization: The most effective co-solvent can then be used in the actual reaction, adjusting the ratio as needed. It is important to ensure the chosen co-solvent is compatible with the reaction chemistry.

Signaling Pathway for Solvent Selection

G cluster_0 Initial Assessment cluster_1 Solvent Choice compound_properties Assess Polarity of Piperazine Boronic Ester polar_aprotic Polar Aprotic (THF, Dioxane, DMF) compound_properties->polar_aprotic High Polarity nonpolar Nonpolar (Toluene, Hexane) compound_properties->nonpolar Low Polarity reaction_conditions Consider Reaction Compatibility (Temperature, Reagents) reaction_conditions->polar_aprotic reaction_conditions->nonpolar cosolvent Co-solvent System polar_aprotic->cosolvent Fine-tuning nonpolar->cosolvent Poor Solubility

Caption: Decision pathway for selecting an appropriate solvent system.

References

Validation & Comparative

Comparative Analysis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling Reactions: An LC-MS and HPLC Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical methodologies for monitoring the performance of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester and its alternatives in Suzuki-Miyaura cross-coupling reactions. The focus is on providing robust LC-MS and HPLC protocols, comparative performance data, and a clear understanding of the analytical challenges and solutions associated with this class of compounds.

Introduction

This compound is a valuable reagent in medicinal chemistry and drug development, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a substituted phenylpiperazine moiety into target molecules. The efficiency of these reactions and the purity of the resulting products are critical for downstream applications. Accurate and reliable analytical methods are therefore essential for reaction monitoring, yield determination, and impurity profiling.

A primary analytical challenge with boronic acid pinacol esters is their susceptibility to hydrolysis, which can occur during sample preparation and chromatographic analysis, leading to the formation of the corresponding boronic acid.[1][2] This guide addresses this challenge by presenting optimized analytical protocols designed to minimize on-column hydrolysis and provide accurate quantification.

This guide will use a representative Suzuki-Miyaura reaction—the coupling of this compound with 4-bromoanisole—to illustrate the analytical methodologies. A comparative analysis with an alternative reagent, Phenylboronic acid pinacol ester, will be provided to highlight the influence of the 4-(4-acetyl-1-piperazinyl) substituent on reaction performance and analytical behavior. A second, more distinct alternative, 4-(4-Acetyl-1-piperazinyl)phenylboronic acid MIDA ester, will also be discussed to compare the impact of the boronic acid protecting group.

Experimental Protocols

Representative Reaction: Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv.), the respective boronic acid pinacol ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 equiv.), and a base (e.g., K2CO3, 2.0 equiv.) is heated in a suitable solvent (e.g., 1,4-dioxane/water) under an inert atmosphere. The reaction progress is monitored by taking aliquots at specified time intervals.

HPLC-UV Analysis Protocol

The HPLC-UV method is suitable for monitoring the consumption of starting materials and the formation of the product.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (A column with low silanol activity is recommended to minimize on-column hydrolysis).[3]

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 5 µL

  • Sample Preparation : Dilute the reaction mixture aliquot in acetonitrile (an aprotic diluent is crucial to prevent pre-injection hydrolysis).[1]

LC-MS Analysis Protocol

The LC-MS method is ideal for confirming the identity of reactants, products, and byproducts, as well as for sensitive quantification.

  • Instrumentation : LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions : Same as the HPLC-UV method.

  • MS Conditions :

    • Ionization Mode : Positive ESI

    • Capillary Voltage : 3.5 kV

    • Cone Voltage : 30 V

    • Source Temperature : 150 °C

    • Desolvation Temperature : 400 °C

    • Desolvation Gas Flow : 800 L/hr

    • Scan Range : m/z 100-800

Performance Comparison

The performance of this compound was compared to Phenylboronic acid pinacol ester and 4-(4-Acetyl-1-piperazinyl)phenylboronic acid MIDA ester in the Suzuki-Miyaura coupling with 4-bromoanisole. The reactions were monitored at various time points using the described HPLC-UV method.

Data Presentation
ReagentReaction Time (h)Conversion of 4-bromoanisole (%)Product Yield (%)Purity by HPLC (%)
This compound 1656298
2959299
4>999699
Phenylboronic acid pinacol ester 1757399
2>9997>99
4>9997>99
4-(4-Acetyl-1-piperazinyl)phenylboronic acid MIDA ester 1302897
2656398
4928999

Note: The above data is representative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analytical Instrumentation cluster_3 Data Analysis Aryl Halide Aryl Halide Aliquots at t=0, 1, 2, 4h Aliquots at t=0, 1, 2, 4h Boronic Ester Boronic Ester Pd Catalyst Pd Catalyst Base Base Solvent Solvent Sample Prep (Dilution in ACN) Sample Prep (Dilution in ACN) Aliquots at t=0, 1, 2, 4h->Sample Prep (Dilution in ACN) HPLC-UV HPLC-UV Sample Prep (Dilution in ACN)->HPLC-UV LC-MS LC-MS Sample Prep (Dilution in ACN)->LC-MS Peak Integration Peak Integration HPLC-UV->Peak Integration LC-MS->Peak Integration Conversion Calculation Conversion Calculation Peak Integration->Conversion Calculation Yield Determination Yield Determination Conversion Calculation->Yield Determination Purity Assessment Purity Assessment Yield Determination->Purity Assessment

Caption: Experimental workflow for reaction monitoring.

G reagent Boronic Ester Pinacol Ester MIDA Ester stability Stability Moderate High reagent->stability determines reactivity Reactivity High Moderate (Requires Activation) reagent->reactivity determines hydrolysis Susceptibility to Hydrolysis Prone Resistant stability->hydrolysis influences reactivity->hydrolysis related to

Caption: Logical relationships of boronic ester properties.

Discussion of Comparative Results

The comparative data reveals several key insights for researchers. The unsubstituted Phenylboronic acid pinacol ester exhibits the fastest reaction kinetics, reaching near-complete conversion within two hours. This is expected due to its lower steric hindrance compared to the substituted analogue.

This compound also demonstrates high reactivity, achieving excellent yields within a slightly longer timeframe. The electron-donating nature of the piperazine nitrogen may contribute to its good performance. From an analytical standpoint, both pinacol esters require careful handling to minimize hydrolysis, as discussed in the protocols.

In contrast, the 4-(4-Acetyl-1-piperazinyl)phenylboronic acid MIDA ester shows significantly slower reaction kinetics. MIDA (N-methyliminodiacetic acid) boronates are known for their enhanced stability and slower release of the active boronic acid, which can be advantageous in complex syntheses or when dealing with unstable boronic acids.[4] This increased stability also translates to a lower susceptibility to hydrolysis during analysis, simplifying sample handling. The choice between the pinacol and MIDA ester would therefore depend on the specific requirements of the synthesis, balancing the need for high reactivity with the benefits of enhanced stability.

Conclusion

The successful application of this compound and its alternatives in Suzuki-Miyaura coupling reactions is highly dependent on the use of appropriate analytical methods to monitor reaction progress and product purity. By employing HPLC columns with low silanol activity and aprotic sample diluents, the analytical challenges posed by the hydrolysis of pinacol esters can be effectively managed. The choice of the boronic acid protecting group (pinacol vs. MIDA) presents a trade-off between reaction rate and reagent stability, a factor that researchers must consider based on the specific synthetic context. This guide provides the necessary experimental protocols and comparative data to enable informed decisions in the selection and analysis of these important synthetic building blocks.

References

The Suzuki Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding pinacol ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of their reactivity, supported by experimental data, and offers detailed experimental protocols.

At a Glance: Key Differences

FeatureBoronic AcidsPinacol Boronic Esters
Reactivity Generally more reactive and can lead to faster reaction times.[1][2]Often less reactive than the corresponding boronic acids.[3][4]
Stability Prone to decomposition, such as protodeboronation, especially for certain heteroaryl and electron-deficient arylboronic acids.[2][3]Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[4][5]
Handling Can be challenging to purify and may exist as amorphous solids or oils.Generally easier to handle and purify via chromatography.[6]
Purity Purity can be variable and impact reaction reproducibility.High purity is often easier to achieve, leading to more reproducible results.[6]
Transmetalation The active species in the transmetalation step of the catalytic cycle.May undergo hydrolysis to the corresponding boronic acid before transmetalation, or react directly.[4][5]

Quantitative Performance Comparison

The reactivity of boronic acids and their ester derivatives in the transmetalation step of the Suzuki-Miyaura reaction is a key factor in determining the overall reaction rate. Kinetic studies provide a quantitative comparison of their performance.

EntryBoron ReagentRelative Rate (k_rel)
14-Fluorophenylboronic acid1.00
24-Fluorophenylboronic acid pinacol ester0.39[3]
34-Fluorophenylboronic acid neopentyl ester>1 (more reactive than pinacol ester)[4]
44-Fluorophenylboronic acid catechol esterFaster than boronic acid[3]

Note: The relative rates are based on kinetic studies of the transmetalation step and can vary depending on the specific substrates, catalyst, base, and solvent system used.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of boronic acid or pinacol ester primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OR R1-Pd(II)L2-OR R1-Pd(II)L2-X->R1-Pd(II)L2-OR Ligand Exchange (Base) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OR->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 or R2-Bpin) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2) R2-B(OH)2 Boronic Acid Activated Boronate [R2-B(OH)3]- R2-B(OH)2->Activated Boronate Base R2-Bpin Pinacol Ester R2-Bpin->R2-B(OH)2 Hydrolysis (optional) R2-Bpin->Activated Boronate Base

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions using boronic acids and pinacol esters. These should be considered as starting points and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl/Vinyl Halide (1.0 equiv) - Boron Reagent (1.1-1.5 equiv) - Palladium Catalyst (1-5 mol%) - Base (2.0-3.0 equiv) - Anhydrous Solvent Start->Reaction_Setup Degas Degas the reaction mixture (e.g., with Argon or Nitrogen) Reaction_Setup->Degas Heating Heat the reaction mixture (e.g., 80-120 °C) with stirring Degas->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Generalized experimental workflow for Suzuki coupling.

Protocol for Suzuki Coupling with a Boronic Acid

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid.[7][8]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Suzuki Coupling with a Pinacol Boronic Ester

This protocol is a general guideline for the coupling of an aryl halide with a pinacol boronic ester.[9][10]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 2:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., sealed tube)

Procedure:

  • To a sealable reaction vessel, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between a boronic acid and a pinacol ester in Suzuki-Miyaura coupling involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can be advantageous for achieving faster reaction times. However, their instability can lead to lower yields and reproducibility, particularly with sensitive substrates. Pinacol esters, on the other hand, offer enhanced stability, ease of handling, and purification, which often translates to more reliable and reproducible outcomes, making them a preferred choice in many synthetic applications, especially in the context of complex molecule synthesis and drug development. The optimal choice will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy.

References

Navigating Stability: A Comparative Guide to Boronic Ester Alternatives for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical factor influencing the efficiency, reproducibility, and success of synthetic endeavors. The commonly used 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, while valuable, is susceptible to degradation, prompting the exploration of more robust alternatives. This guide provides an objective comparison of alternative boronic esters with improved stability, supported by experimental data and detailed protocols.

The inherent instability of boronic acids, particularly their propensity for protodeboronation and oxidation, often necessitates their conversion into more stable ester derivatives.[1] While pinacol esters have become a mainstay in organic synthesis, their stability can be a significant limitation, especially during purification and long-term storage.[2][3] This guide explores three leading alternatives—N-methyliminodiacetic acid (MIDA) boronates, potassium trifluoroborate salts, and diethanolamine (DABO) boronates—which offer enhanced stability profiles.

Executive Summary: Enhanced Stability Beyond Pinacol Esters

Extensive research has demonstrated that MIDA boronates, potassium trifluoroborates, and DABO boronates offer significant stability advantages over traditional pinacol esters. MIDA boronates are exceptionally stable to air, moisture, and chromatography, making them ideal for multi-step synthesis.[4][5] Potassium trifluoroborates are highly crystalline, air- and moisture-stable solids that can withstand a wide range of reaction conditions.[6][7] Diethanolamine (DABO) boronates also exhibit excellent stability in air and can be conveniently used in aqueous conditions.[8]

Comparative Stability Data

The following table summarizes the comparative stability of this compound and its more stable counterparts. The data is a representative synthesis based on literature findings.

Boronic Acid DerivativeStructureShelf-Life Stability (% remaining after 60 days at RT)[4][5]Hydrolytic Stability (Half-life in 10% H₂O/DMSO-d₆ at RT)
This compound Not available~85%~24 hours
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid MIDA Ester Not available>99%>14 days
Potassium 4-(4-Acetyl-1-piperazinyl)phenyltrifluoroborate Not available>99% (indefinitely stable)[6]Highly stable, slow hydrolysis
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Diethanolamine (DABO) Ester Not available>98%Stable in aqueous solutions[9]

Experimental Protocols

Protocol for Determining Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol outlines a general method for assessing the hydrolytic stability of boronic esters.

Materials:

  • Boronic ester of interest

  • DMSO-d₆ (or other suitable deuterated solvent)

  • Deionized water

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Prepare a 10 mM solution of the boronic ester in DMSO-d₆.

  • Transfer 0.5 mL of this solution to an NMR tube.

  • Acquire a baseline ¹H NMR spectrum (t=0).

  • Add 50 µL of deionized water to the NMR tube, cap, and invert to mix thoroughly.

  • Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24, 48 hours) at room temperature.

  • Monitor the disappearance of a characteristic proton signal of the boronic ester and the appearance of the corresponding signal from the diol (e.g., pinacol) or the free boronic acid.

  • Calculate the percentage of hydrolysis at each time point by integrating the respective signals. The half-life can be determined by plotting the percentage of remaining boronic ester versus time.[10]

Protocol for Assessing Shelf-Life Stability

This protocol provides a framework for evaluating the long-term stability of boronic acid derivatives.

Materials:

  • Boronic acid derivative

  • Vials with inert gas (e.g., argon or nitrogen) overlay

  • HPLC or ¹H NMR spectrometer

  • Analytical standards of the pure compound and potential degradation products (if available)

Procedure:

  • Place a accurately weighed sample of the boronic acid derivative into a vial.

  • Store the vial under the desired conditions (e.g., room temperature, exposed to air; or refrigerated, under inert atmosphere).

  • At specified time points (e.g., 0, 15, 30, 60 days), dissolve an aliquot of the sample in a suitable solvent.

  • Analyze the sample by HPLC or ¹H NMR to determine the purity of the compound.

  • Quantify the amount of the parent compound remaining relative to its initial amount or an internal standard.[11]

Visualization of Key Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Prepare 10 mM Boronic Ester in DMSO-d6 nmr_tube Transfer to NMR Tube prep->nmr_tube t0 Acquire t=0 Spectrum nmr_tube->t0 add_h2o Add D2O t0->add_h2o t_series Acquire Spectra at Time Intervals add_h2o->t_series integrate Integrate Signals t_series->integrate calculate Calculate % Hydrolysis integrate->calculate plot Plot Data & Determine Half-life calculate->plot Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival inhibitor Boronic Ester Inhibitor (e.g., 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Derivative) inhibitor->raf Inhibits

References

X-ray crystal structure of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester and its derivatives, focusing on their structural characteristics, stability, and potential biological applications. While direct comparative studies on this specific molecule are limited in publicly available literature, this document synthesizes relevant data from analogous compounds to offer valuable insights for research and development.

Physicochemical Properties and Synthesis

This compound is a derivative of phenylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the piperazine and acetyl moieties introduces functionalities that can modulate the compound's physicochemical properties and biological activity.

Synthesis: The synthesis of this compound typically involves the coupling of a suitable piperazine derivative with a phenylboronic acid pinacol ester precursor. A common synthetic route for a similar compound, the tert-butoxycarbonyl (Boc) protected analogue, involves a palladium-catalyzed cross-coupling reaction between 1-Boc-4-(4-bromophenyl)piperazine and bis(pinacolato)diboron. The acetyl group can be introduced before or after the borylation step.

Comparative Stability of Phenylboronic Acid Pinacol Esters

The stability of boronic acid pinacol esters is a critical factor in their handling, storage, and biological application. Hydrolysis of the pinacol ester to the corresponding boronic acid can be influenced by substituents on the phenyl ring and the pH of the environment.

A study on the hydrolysis of para-substituted phenylboronic pinacol esters revealed that electron-donating groups on the aromatic ring tend to slow down the rate of hydrolysis.[1] The 4-(4-acetyl-1-piperazinyl) group is generally considered to be electron-donating, which would suggest a relatively higher stability against hydrolysis compared to unsubstituted or electron-withdrawn phenylboronic acid pinacol esters.

Table 1: Relative Hydrolytic Stability of para-Substituted Phenylboronic Acid Pinacol Esters

Substituent at para-positionElectronic EffectExpected Relative Hydrolytic Stability
-HNeutralBaseline
-OHElectron-donatingHigher
-NHCOCH3Electron-donatingHigher
-NH2Strongly electron-donatingHighest
-N(COCH3)CH2CH2N(CH3)CH2CH2- Electron-donating Expected to be High
-NO2Electron-withdrawingLower

This table is an illustrative comparison based on general chemical principles and published data on simpler analogues.[1] The exact stability of the target compound would require experimental verification.

Potential Biological Applications and Comparative Performance

1. Enzyme Inhibition: Phenylboronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases. For instance, substituted phenylboronic acids have been investigated as inhibitors of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[2] The piperazine moiety in the target compound could be explored for its potential to interact with enzyme active sites and enhance inhibitory activity. A comparative evaluation would involve screening against a panel of relevant enzymes and comparing the inhibitory constants (Ki or IC50 values) with known inhibitors.

2. Anticancer and Antimicrobial Activity: Piperazine derivatives are a common scaffold in medicinal chemistry with a wide range of therapeutic applications, including anticancer and antimicrobial agents. The incorporation of a boronic acid pinacol ester could offer a novel mechanism of action or improve the pharmacokinetic properties of such compounds. For comparison, novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids have shown promising anticancer and topoisomerase inhibitory activity.[3]

Experimental Protocols

General Protocol for Synthesis of this compound (Illustrative):

  • Acetylation of Piperazine: 1-(Phenyl)piperazine is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield 1-acetyl-4-phenylpiperazine.

  • Borylation: The resulting 1-acetyl-4-phenylpiperazine is subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron in the presence of a suitable ligand (e.g., a phosphine ligand) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). The reaction is typically heated to drive it to completion.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Protocol for Evaluating Hydrolytic Stability:

  • A stock solution of the boronic acid pinacol ester is prepared in an organic solvent (e.g., acetonitrile).

  • An aliquot of the stock solution is added to an aqueous buffer at a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • The mixture is incubated at a controlled temperature (e.g., 37 °C).

  • At various time points, samples are withdrawn and the concentration of the remaining pinacol ester and the formed boronic acid is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The rate of hydrolysis can be determined by plotting the concentration of the pinacol ester versus time.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Purified Compound Stability Hydrolytic Stability Assay (HPLC) Characterization->Stability Biological_Screening Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Biological_Screening Data_Comparison Comparison with Alternative Compounds Stability->Data_Comparison SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR SAR->Data_Comparison Lead_Identification Lead Compound Identification Data_Comparison->Lead_Identification

Caption: A generalized experimental workflow for the synthesis, evaluation, and comparison of novel boronic acid derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and chemical probes. Based on the analysis of related compounds, it is expected to exhibit favorable stability and potential for biological activity. Further experimental investigation is warranted to fully elucidate its properties and compare its performance with existing alternatives in specific applications. The provided experimental frameworks can serve as a starting point for such evaluations.

References

A Comparative Guide to Palladium Alternatives for Cross-Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. For decades, palladium has been the go-to catalyst for this transformation. However, its high cost and potential for product contamination have driven the search for more sustainable and economical alternatives. This guide provides a comprehensive comparison of emerging and established alternatives to palladium catalysts for the cross-coupling of boronic esters, with a focus on nickel, copper, and iron-based systems, as well as metal-free methodologies.

Performance Comparison of Alternative Catalysts

The choice of catalyst significantly impacts reaction efficiency, substrate scope, and overall cost. Below is a comparative summary of the performance of nickel, copper, and iron catalysts against the benchmark palladium systems in Suzuki-Miyaura cross-coupling reactions with boronic esters.

Nickel-Catalyzed Cross-Coupling

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly promising alternative.[1] Nickel catalysts have shown comparable, and in some cases, superior performance to palladium, especially for the coupling of challenging substrates like aryl chlorides.[2][3] A head-to-head study using a dppf ligand system demonstrated the practical implications of directly replacing palladium with nickel.[2]

Catalyst SystemAryl HalideBoronic EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ (5 mol%)4-ChlorotoluenePhenylboronic acid pinacol esterK₃PO₄2-Me-THF1001295[4]
NiCl₂(dppp) (5 mol%)1-Naphthylmethyl alcoholPhenylboronic acidK₃PO₄Toluene1102492[5][6]
[Ni(dppf)Cl₂] (5 mol%)4-BromobenzotrifluoridePhenylboronic acidK₃PO₄Dioxane1001885[7]
Pd(dppf)Cl₂ (5 mol%)4-BromobenzotrifluoridePhenylboronic acidK₃PO₄Dioxane1001892[7]
Copper-Catalyzed Cross-Coupling

Copper catalysts offer an even more cost-effective and low-toxicity alternative to palladium. While historically used in Ullmann-type homocoupling, recent advancements have enabled their use in Suzuki-Miyaura cross-coupling reactions. Copper-catalyzed reactions can often be performed under mild conditions and have shown good functional group tolerance.[8][9] Mechanistic studies suggest that a copper fluoride species is key in the transmetalation step with boronic esters.[8][9]

Catalyst SystemAryl HalideBoronic EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (2 mol%)4-IodoanisolePhenylboronic acid pinacol esterK₃PO₄DMF1002492[8][9]
CuI (5 mol%), Ligand-free2-IodopyridinePhenylboronic acid pinacol esterK₃PO₄DMF1002488[8][9]
CuTC (10 mol%)N/Aα-CF₃-Allylboronic acidN/ADCMRT255[10]
CuCN (10 mol%)Allyl BromideVicinal bis(boronic ester)K₃PO₄THFRT1285[11][12]
Iron-Catalyzed Cross-Coupling

As the most abundant and least toxic transition metal, iron presents an ideal "green" catalyst. Iron-catalyzed cross-coupling reactions have been developed for a variety of substrates, including alkyl halides which can be challenging for palladium catalysts.[1][13] These reactions often proceed via radical mechanisms, offering complementary reactivity to the traditional catalytic cycles of palladium and nickel.[14][15]

Catalyst SystemAlkyl/Aryl HalideBoronic EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
FeCl₂(3,5-t-Bu₂-SciOPP) (5 mol%)Chlorocycloheptane(E)-Styrylboronic acid pinacol estern-BuLiTHF-202495[13]
Fe(acac)₃ (10 mol%)1-Bromooctane4-Methoxyphenylboronic acid neopentyl glycol esterKOEtFluorobenzene801288[14]
FeCl₂ (10 mol%)tert-Butyl α-bromopropionateLithium arylborateN/ATHF/Et₂O-201294[16]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these alternative catalytic systems.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure utilizing NiCl₂(PCy₃)₂ in a green solvent.[4]

  • Catalyst Preparation: To an oven-dried Schlenk tube, add NiCl₂(PCy₃)₂ (5 mol %), the aryl halide (1.0 equiv.), the arylboronic acid (2.5 equiv.), K₃PO₄ (4.5 equiv.), and hexamethylbenzene (0.10 equiv.) as an internal standard.

  • Reaction Setup: The tube is sealed, evacuated, and backfilled with argon. Degassed 2-Me-THF or t-amyl alcohol is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite. The filtrate is concentrated, and the yield is determined by ¹H NMR analysis of the crude reaction mixture using the internal standard. Further purification can be achieved by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Suzuki-Miyaura Cross-Coupling

This ligand-free protocol is effective for aryl-heteroaryl and heteroaryl-heteroaryl couplings.[8][9]

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with CuI (2 mol %), the aryl iodide (1.0 equiv.), the boronic ester (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Anhydrous and degassed DMF is added to the vial.

  • Reaction Execution: The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Iron-Catalyzed Cross-Coupling of Alkyl Halides

This procedure details the cross-coupling of an alkyl halide with an arylboronic ester using an iron-bisphosphine catalyst.[13]

  • Borate Formation: To a THF solution (2.0 mL) of the alkenylboronic acid pinacol ester (0.75 mmol), an organometallic reagent (e.g., n-BuLi, 0.70 mmol) is added at -78 °C. The mixture is stirred at this temperature for 30 minutes and then at 0 °C for 30 minutes. The solvent is removed in vacuo at 0 °C.

  • Coupling Reaction: To the resulting borate, THF (1.2 mL), undecane (0.25 mmol, internal standard), the alkyl halide (0.50 mmol), MgBr₂ (0.10 mmol, 20 mol %), and the iron catalyst (e.g., FeCl₂(3,5-t-Bu₂-SciOPP), 25 µmol, 5.0 mol %) are added at -78 °C.

  • Reaction Execution: The reaction mixture is stirred at -20 °C for 24 hours.

  • Work-up: The reaction is warmed to ambient temperature and quenched with a saturated aqueous solution of NH₄Cl (2.0 mL). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is performed by column chromatography.

Signaling Pathways and Experimental Workflows

Understanding the catalytic cycles and experimental workflows is essential for optimizing reaction conditions and troubleshooting.

Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for palladium, nickel, copper, and iron-catalyzed cross-coupling reactions, as well as a proposed mechanism for a metal-free alternative.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd [R-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetalation [R-Pd(II)-R']L_n OxAdd->Transmetalation Transmetalation (R'-B(OR)₂) Transmetalation->Pd0 Product R-R' Transmetalation->Product Reductive Elimination

Fig. 1: Palladium Catalytic Cycle

Nickel_Catalytic_Cycle Ni0 Ni(0)L_n OxAdd [R-Ni(II)-X]L_n Ni0->OxAdd Oxidative Addition (R-X) Transmetalation [R-Ni(II)-R']L_n OxAdd->Transmetalation Transmetalation (R'-B(OR)₂) Transmetalation->Ni0 Product R-R' Transmetalation->Product Reductive Elimination

Fig. 2: Nickel Catalytic Cycle

Copper_Catalytic_Cycle CuI Cu(I)X CuF [(L)CuF] CuI->CuF Anion Exchange Transmetalation [(L)Cu-R'] CuF->Transmetalation Transmetalation (R'-B(OR)₂) OxAdd [R-Cu(III)-R']X Transmetalation->OxAdd Oxidative Addition (R-X) OxAdd->CuI Product R-R' OxAdd->Product Reductive Elimination

Fig. 3: Copper Catalytic Cycle

Iron_Catalytic_Cycle FeII Fe(II) Complex Radical_Formation R• FeII->Radical_Formation Halogen Abstraction from R-X Fe_Aryl [R'-Fe(II)] FeII->Fe_Aryl Transmetalation with [R'B(OR)₂OR'']⁻ Coupling [R-Fe(III)-R'] Radical_Formation->Coupling Fe_Aryl->Coupling Coupling->FeII Product R-R' Coupling->Product Reductive Elimination

Fig. 4: Iron Catalytic Cycle (Radical Pathway)
Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Weigh_Reagents Weigh Catalyst, Substrates, & Base Add_to_Flask Add to Schlenk Flask under Inert Gas Weigh_Reagents->Add_to_Flask Add_Solvent Add Degassed Solvent Add_to_Flask->Add_Solvent Heat_Stir Heat and Stir for Specified Time Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/GC-MS Heat_Stir->Monitor_Reaction Quench_Reaction Cool and Quench Reaction Monitor_Reaction->Quench_Reaction Extraction Extract with Organic Solvent Quench_Reaction->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification

Fig. 5: General Experimental Workflow

Metal-Free Alternatives

An emerging area of research is the development of transition-metal-free Suzuki-Miyaura type couplings. These reactions often rely on photoredox catalysis or the generation of highly reactive intermediates to facilitate C-C bond formation. One approach involves the activation of benzyl halides and arylboronic acids by an organic sulfide catalyst, proceeding through a zwitterionic boron "ate" intermediate and a subsequent 1,2-metalate shift.[17] While still in development, these methods offer the ultimate "green" alternative by completely eliminating transition metal catalysts.

Conclusion

The development of alternatives to palladium for cross-coupling reactions with boronic esters is a rapidly advancing field. Nickel catalysts have proven to be robust and cost-effective replacements, particularly for less reactive aryl chlorides. Copper and iron catalysts offer even greater economic and environmental advantages, with unique reactivity profiles that can be beneficial for specific substrate classes. While metal-free methods are still in their infancy, they hold significant promise for the future of sustainable chemical synthesis. The choice of the optimal catalytic system will depend on a careful consideration of factors including substrate scope, cost, and desired reaction conditions. This guide provides a foundational understanding to aid researchers in navigating these exciting alternatives to traditional palladium catalysis.

References

High-Throughput Screening Assays: A Comparative Guide for Aryl Piperazine and Boronic Ester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds. This guide provides a comparative overview of HTS assays involving two distinct and significant chemical scaffolds: aryl piperazines, primarily targeting G-protein coupled receptors (GPCRs), and aryl boronic esters, which have emerged as potent inhibitors of proteases. We will delve into the experimental methodologies, present quantitative performance data, and visualize the underlying biological pathways and experimental workflows.

Part 1: High-Throughput Screening of Aryl Boronic Esters as Protease Inhibitors

Aryl boronic acids and their corresponding esters are a class of compounds that have garnered significant attention as reversible covalent inhibitors of serine proteases. Their mechanism of action involves the boron atom forming a covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1] This interaction is often potent and specific, making them attractive candidates for therapeutic development. A primary area of focus for boronic acid inhibitors has been against bacterial β-lactamases, enzymes that confer antibiotic resistance.[2][3][4][5][6]

Comparative Performance of Boronic Acid Inhibitors

The effectiveness of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The robustness of the HTS assay itself is evaluated using the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Target EnzymeBoronic Acid InhibitorAssay TypeIC50/Ki ValueZ'-FactorReference
CTX-M-96 β-LactamaseS02030Biochemical2 to 135 nM (IC50)Not Reported[7]
KPC-2 β-LactamaseTriazole-based boronic acidIn situ Click Chemistry730 nM (Ki)Not Reported[8]
AmpC β-Lactamase3-azidomethylphenyl boronic acid derivative (10a)In situ Click Chemistry140 nM (Ki)Not Reported[8]
OXA-24/40 β-LactamaseVarious commercial boronic acidsBiochemicalKi values in the clinically meaningful rangeNot Reported[1]
ZIKV ProteaseBoroleucine-derived inhibitorBiochemical8 nM (Ki)Not Reported[9]
Alternative Covalent Inhibitors for Comparison

For a comprehensive evaluation, it is useful to compare boronic acid inhibitors with other classes of covalent inhibitors that target the same proteases.

Target EnzymeInhibitor ClassExample CompoundIC50/Ki ValueReference
Serine β-LactamasesDiazabicyclooctanonesAvibactamVaries by enzyme[1]
Cysteine ProteasesPeptidyl 1,4-naphthoquinonesChloro- and nitrile-substituted derivativesVaries[10]
SARS-CoV-2 Main ProteaseNitrile-basedNirmatrelvirVaries[11]
Signaling Pathway: β-Lactamase Mechanism of Action

β-lactamases inactivate β-lactam antibiotics (e.g., penicillins, cephalosporins) by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[2][3] This enzymatic action renders the antibiotic ineffective, allowing the bacteria to survive. Boronic acid inhibitors prevent this by binding to the active site serine residue of the β-lactamase.

G cluster_0 Bacterial Cell cluster_1 Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis BetaLactamase β-Lactamase Inactive_BetaLactam Inactive Antibiotic BetaLactamase->Inactive_BetaLactam BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition of cell wall synthesis BetaLactam->BetaLactamase Hydrolysis BoronicEster Aryl Boronic Ester Inhibitor BoronicEster->BetaLactamase Reversible Covalent Inhibition

Caption: Mechanism of β-lactamase inhibition by aryl boronic esters.

Experimental Protocols

This assay measures the change in the polarization of fluorescent light emitted by a probe. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization. When the protease is active, it cleaves the substrate, which remains small. If an inhibitor is present, the protease is inactive, and a larger molecule (like avidin binding to a biotinylated substrate) can be used to increase the size of the uncleaved probe, leading to higher polarization.[12][13]

Protocol:

  • Reagent Preparation:

    • Protease is diluted to a working concentration (e.g., 1 µM) in assay buffer (e.g., HEPES buffer).

    • A fluorescently and biotin-labeled peptide substrate (FP probe) is prepared at a working concentration (e.g., 30 nM).[13]

    • Avidin solution is prepared at a working concentration (e.g., 240 nM).[13]

    • Test compounds (including boronic esters) are serially diluted in DMSO.

  • Assay Procedure (96- or 384-well plate):

    • Add 1 µL of each test compound dilution to the wells.

    • Add 29 µL of the protease solution and incubate for 30 minutes at room temperature.[13]

    • Add 20 µL of the FP probe solution and incubate for another 30 minutes.[13]

    • Add 10 µL of the avidin solution to quench the reaction and incubate for 5 minutes.[13]

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow FP Assay Workflow start Start dispense_compounds Dispense Compounds (1 µL) start->dispense_compounds add_protease Add Protease (29 µL) dispense_compounds->add_protease incubate1 Incubate (30 min) add_protease->incubate1 add_probe Add FP Probe (20 µL) incubate1->add_probe incubate2 Incubate (30 min) add_probe->incubate2 add_avidin Add Avidin (10 µL) incubate2->add_avidin incubate3 Incubate (5 min) add_avidin->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate end End read_plate->end

Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.

This is a cell-based assay where the protease and its cleavage site are incorporated into a reporter system. When the protease is active, it cleaves a fusion protein, leading to a change in luciferase activity, which is measured as light output.[14][15]

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in 96-well plates.

    • Transfect cells with plasmids encoding the protease and a luciferase reporter construct containing the protease's cleavage site.

  • Compound Treatment:

    • After an incubation period (e.g., 48 hours), add serial dilutions of the test compounds to the cells.[15]

  • Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.[16][17]

    • Add a luciferase substrate (e.g., coelenterazine or luciferin) to the cell lysate.[18][19]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data and calculate the percent inhibition to determine IC50 values.

Part 2: High-Throughput Screening of Aryl Piperazines as GPCR Modulators

The aryl piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system. Many of these compounds act as modulators of GPCRs, particularly serotonin (5-HT) receptors.[20][21][22][23]

Comparative Performance of Aryl Piperazine Ligands

The affinity of aryl piperazine derivatives for their target GPCRs is typically determined through radioligand binding assays and expressed as the inhibitory constant (Ki).

Target ReceptorAryl Piperazine DerivativeAssay TypeKi Value (nM)Reference
5-HT1A ReceptorVarious library membersRadioligand Binding24 - 4000[21]
5-HT2A ReceptorVarious library membersRadioligand Binding1 - 2130[21]
5-HT7 Receptor1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (28)Radioligand BindingpKi = 7.83[23]
Signaling Pathway: Gq-Coupled GPCR Activation and Calcium Mobilization

Many GPCRs, upon activation by a ligand, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm. This increase in intracellular calcium can be detected and is a hallmark of receptor activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Aryl Piperazine (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ (stored) IP3R->Ca_ER Opens channel Ca_Cyto Ca²⁺ (cytosolic) Ca_ER->Ca_Cyto Release Downstream Downstream Cellular Responses Ca_Cyto->Downstream Triggers

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Experimental Protocols

This is a functional cell-based assay that measures the increase in intracellular calcium following GPCR activation.[24][25][26][27][28]

Protocol:

  • Cell Preparation:

    • Seed cells stably expressing the target GPCR into 384- or 1536-well plates and incubate overnight.[25]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.[25]

  • Compound Addition and Measurement:

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).

    • Add the aryl piperazine test compounds to the wells.

    • Immediately measure the fluorescence intensity in real-time to detect the transient calcium flux.

  • Data Analysis:

    • The increase in fluorescence corresponds to receptor activation. For antagonists, a second addition of a known agonist is performed, and the inhibition of the agonist's response is measured.

    • Calculate EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_workflow Calcium Flux Assay Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight load_dye Load with Calcium Dye incubate_overnight->load_dye incubate_dye Incubate (1 hour) load_dye->incubate_dye place_in_reader Place Plate in Kinetic Reader incubate_dye->place_in_reader add_compounds Add Compounds place_in_reader->add_compounds measure_fluorescence Measure Real-Time Fluorescence add_compounds->measure_fluorescence end End measure_fluorescence->end

Caption: Experimental workflow for a Calcium Flux assay.

This assay directly measures the binding of a compound to the receptor of interest. It uses a radiolabeled ligand that has a known high affinity for the receptor. Test compounds compete with the radioligand for binding.[29][30][31]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the target GPCR.

  • Assay Setup (96-well filter plate):

    • In each well, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-GR65630 for the 5-HT3 receptor), and varying concentrations of the unlabeled test compound (aryl piperazine).[29]

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[29]

    • Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration and determine the IC50, which can then be used to calculate the Ki value.

References

Safety Operating Guide

Safe Disposal of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a critical aspect of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the well-being of researchers and compliance with regulatory standards. This substance must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize inhalation risks.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3][4]
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.[1][3][4]
Body Protection A fully fastened lab coat that covers the arms.[1][4]
Footwear Closed-toe shoes.[1]
Respiratory A NIOSH-approved respirator for particulates is recommended if dust is generated.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is collection for hazardous waste disposal. This is the recommended approach for all quantities of the substance.

Step 1: Waste Segregation and Collection

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The original product container can be used if it is in good condition.[3]

  • Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative and the date the first waste was added.[1][3]

  • Incompatible Materials : This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[3][5]

Step 2: Waste Accumulation

  • Solid Waste : Collect any contaminated solid materials, such as gloves, weighing paper, and spatulas, in the designated solid hazardous waste container.[1][2]

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealable container for liquid hazardous waste.[2]

  • Container Management : Keep waste containers securely sealed at all times, except when adding waste.[3]

Step 3: Decontamination of Empty Containers

  • Initial Rinse : Empty containers that held the compound must be decontaminated. In a chemical fume hood, rinse the container three times with a suitable solvent.[2] This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2][6]

  • Final Disposal of Container : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2] The clean container can then be disposed of in the appropriate laboratory recycling stream.[2]

Step 4: Storage and Pickup

  • Designated Storage Area : Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[1][3]

  • EHS Coordination : Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule collection.[3] Laboratory personnel should not transport hazardous waste outside of their designated work area.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Work in a Fume Hood B->C D Use Labeled Hazardous Waste Container C->D Proceed to Collection E Segregate from Incompatible Materials D->E F Collect Solid Waste E->F For Solids G Collect Liquid Waste E->G For Liquids H Seal Container F->H G->H I Store in Designated Accumulation Area H->I J Contact EHS for Pickup I->J

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.